INH2BP
説明
The exact mass of the compound 5-Iodo-6-amino-1,2-benzopyrone is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
6-amino-5-iodochromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INO2/c10-9-5-1-4-8(12)13-7(5)3-2-6(9)11/h1-4H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRAFPGUBABZSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC2=C1C(=C(C=C2)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00160350 | |
| Record name | 5-Iodo-6-amino-1,2-benzopyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00160350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137881-27-7 | |
| Record name | 5-Iodo-6-amino-1,2-benzopyrone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137881277 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Iodo-6-amino-1,2-benzopyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00160350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Iodo-6-amino-1,2-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
INH2BP (5-Iodo-6-amino-1,2-benzopyrone): A Technical Guide on its Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
INH2BP (5-Iodo-6-amino-1,2-benzopyrone) is a substituted coumarin (B35378) derivative that has garnered significant interest in the scientific community for its role as a potent inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and the well-established mechanism of action of this compound, making it a valuable resource for professionals in drug discovery and development.
Chemical Structure and Properties
This compound, systematically named 6-amino-5-iodo-2H-chromen-2-one, possesses a benzopyrone (coumarin) core structure. The molecule is characterized by an amino group at the 6th position and an iodine atom at the 5th position of the benzopyrone ring.
Chemical Structure:
Image Source: PubChem CID 72356
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₉H₆INO₂ | PubChem |
| Molecular Weight | 287.05 g/mol | PubChem |
| IUPAC Name | 6-amino-5-iodochromen-2-one | PubChem |
| CAS Number | 137881-27-7 | PubChem |
| Canonical SMILES | C1=CC2=C(C(=C1N)I)C=CC(=O)O2 | PubChem |
| InChI Key | FHEJCHJGHZPQTI-UHFFFAOYSA-N | PubChem |
Synthesis of this compound
The synthesis of 5-Iodo-6-amino-1,2-benzopyrone can be approached through a multi-step process starting from the commercially available 1,2-benzopyrone (coumarin). The general synthetic strategy involves the nitration of the coumarin ring, followed by reduction of the nitro group to an amine, and finally, regioselective iodination.
Experimental Protocol: A Plausible Synthetic Route
The following protocol is a proposed synthetic pathway based on established chemical transformations for coumarin derivatives.
Step 1: Synthesis of 6-Nitro-1,2-benzopyrone
-
Reaction Setup: In a flask equipped with a magnetic stirrer and maintained at 0-5°C using an ice bath, dissolve 1,2-benzopyrone in concentrated sulfuric acid.
-
Nitration: Slowly add a nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) dropwise to the stirred solution, ensuring the temperature does not exceed 10°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Pour the reaction mixture over crushed ice to precipitate the product.
-
Purification: Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and then dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol (B145695) to yield 6-nitro-1,2-benzopyrone.
Step 2: Synthesis of 6-Amino-1,2-benzopyrone
-
Reaction Setup: In a round-bottom flask, suspend the synthesized 6-nitro-1,2-benzopyrone in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Reduction: Add a reducing agent, for example, iron powder and a catalytic amount of ammonium (B1175870) chloride.
-
Reflux: Heat the mixture to reflux and maintain for several hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Once the reaction is complete, filter the hot solution to remove the iron catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting solid can be purified by recrystallization to afford 6-amino-1,2-benzopyrone.[1]
Step 3: Synthesis of 5-Iodo-6-amino-1,2-benzopyrone (this compound)
-
Reaction Setup: Dissolve 6-amino-1,2-benzopyrone in a suitable solvent, such as aqueous methanol.
-
Iodination: Add potassium iodide (KI) and an oxidizing agent like ammonium peroxodisulfate. The amino group at the 6-position is an activating group that directs the electrophilic iodination to the ortho position (5-position).
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is worked up by standard procedures, which may include extraction and washing. The crude product is then purified by column chromatography or recrystallization to yield the final product, 5-Iodo-6-amino-1,2-benzopyrone.[2]
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Mechanism of Action: PARP Inhibition
This compound functions as a potent, non-covalently binding inhibitor of poly(ADP-ribose) polymerase (PARP), particularly PARP1.[3] PARP1 is a critical enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs).
The therapeutic efficacy of PARP inhibitors like this compound is most pronounced in cancers with deficiencies in the homologous recombination (HR) pathway for DNA double-strand break (DSB) repair, such as those with BRCA1 or BRCA2 mutations. This concept is known as "synthetic lethality," where the inhibition of one pathway (PARP-mediated BER) in the context of a pre-existing defect in another pathway (HR) leads to cell death.
The key steps in the mechanism of action are as follows:
-
DNA Damage and PARP1 Activation: Endogenous or exogenous factors cause DNA single-strand breaks (SSBs). PARP1 detects and binds to these SSBs.
-
PARP Inhibition by this compound: this compound competes with the natural substrate of PARP1, NAD+, thereby inhibiting the catalytic activity of the enzyme. This prevents the synthesis and attachment of poly(ADP-ribose) (PAR) chains to itself and other proteins.
-
SSB Accumulation: The inhibition of PARP1 leads to the accumulation of unrepaired SSBs.
-
Conversion to DSBs: During DNA replication, the replication fork encounters these unrepaired SSBs, leading to their collapse and the formation of more cytotoxic DNA double-strand breaks (DSBs).
-
Synthetic Lethality in HR-Deficient Cells: In normal cells, these DSBs can be efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with a deficient HR pathway (e.g., due to BRCA1/2 mutations), these DSBs cannot be accurately repaired.
-
Genomic Instability and Cell Death: The accumulation of unrepaired DSBs leads to significant genomic instability, ultimately triggering apoptosis and cell death.[4][5][6]
Signaling Pathway Diagram
Caption: PARP1 inhibition by this compound.
Conclusion
This compound is a valuable chemical tool for studying the intricacies of DNA repair pathways and holds potential as a therapeutic agent, particularly in the context of cancers with specific DNA repair deficiencies. This guide provides foundational knowledge on its structure, a plausible and detailed synthetic route, and a clear illustration of its mechanism of action through PARP inhibition, serving as a critical resource for ongoing and future research in oncology and medicinal chemistry.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Ecofriendly Iodination of Activated Aromatics and Coumarins Using Potassium Iodide and Ammonium Peroxodisulfate [organic-chemistry.org]
- 3. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. PARP-1 and its associated nucleases in DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
The Protective Role of INH2BP in Mitigating Hydrogen Peroxide-Induced Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress, mediated by reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), is a significant contributor to cellular damage and subsequent apoptosis, playing a crucial role in the pathogenesis of numerous diseases. This technical guide provides an in-depth analysis of the role of INH2BP (Inhibitor of Histone Acetyltransferase 2B Protein), a known PARP inhibitor, in preventing H₂O₂-induced apoptosis. Drawing upon findings from studies on H9c2 cardiomyoblasts and other relevant cell lines, this document elucidates the molecular mechanisms, key signaling pathways, and experimental methodologies pertinent to understanding the cytoprotective effects of this compound. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols are provided for key assays. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive overview of the subject.
Introduction
Hydrogen peroxide (H₂O₂) is a major mediator of oxidative stress that can trigger programmed cell death, or apoptosis, through complex signaling cascades. The intricate balance between pro-apoptotic and anti-apoptotic factors determines the fate of a cell under oxidative duress. This compound has emerged as a promising protective agent against H₂O₂-induced apoptosis[1][2]. As a poly(ADP-ribose) polymerase (PARP) inhibitor, this compound's mechanism of action extends beyond its primary enzymatic inhibition, influencing key survival and death signaling pathways.
This guide explores the multifaceted role of this compound in counteracting H₂O₂-induced apoptosis, with a focus on its impact on cell viability, the regulation of apoptotic proteins, and its modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, specifically ERK and p38.
Quantitative Data on the Effects of this compound
The protective effects of this compound against hydrogen peroxide-induced cellular damage have been quantified in several key studies. The following tables summarize the significant findings on cell viability, cytotoxicity, and the expression of crucial apoptotic regulatory proteins.
Table 1: Effect of this compound on Cell Viability and Cytotoxicity in H9c2 Cells Exposed to H₂O₂ [1][2]
| Treatment Group | Concentration | Cell Viability (%) | LDH Release (%) |
| Control | - | 100 | Baseline |
| H₂O₂ | 600 µM | 65.5 ± 0.06 | Increased |
| H₂O₂ + this compound | 10 µM | 82.0 ± 0.06 | Decreased |
| H₂O₂ + this compound | 30 µM | 90.4 ± 0.02 | Decreased |
| H₂O₂ + this compound | 100 µM | 101.1 ± 0.05 | Decreased |
Table 2: Modulation of Apoptotic Regulatory Proteins by this compound in H₂O₂-Treated H9c2 Cells [1][2]
| Treatment Group | Cleaved Caspase-3 Level | Bax Level | Bcl-2 Level |
| Control | Baseline | Baseline | Baseline |
| H₂O₂ | Significantly Increased | Significantly Increased | Decreased |
| H₂O₂ + this compound | Significantly Decreased | Significantly Decreased | Increased |
Signaling Pathways Involved in this compound-Mediated Protection
Hydrogen peroxide-induced apoptosis is intricately regulated by a network of signaling pathways. This compound exerts its protective effects by modulating these pathways, primarily the ERK and p38 MAPK cascades.
The Hydrogen Peroxide-Induced Apoptotic Pathway
H₂O₂ initiates a signaling cascade that leads to the activation of pro-apoptotic proteins and the suppression of anti-apoptotic proteins. This culminates in the activation of caspases, the executioners of apoptosis.
The Protective this compound-Mediated Anti-Apoptotic Pathway
This compound intervenes in the H₂O₂-induced apoptotic pathway through its function as a PARP inhibitor and by activating pro-survival signaling cascades. This involves the activation of the ERK1/2 pathway, which in turn modulates the expression of apoptotic regulatory proteins.
Crosstalk between PARP Inhibition and MAPK Signaling
This compound, as a PARP inhibitor, influences the MAPK pathway. PARP-1 activation by oxidative stress can regulate the activation of JNK and p38 MAPKs. Inhibition of PARP-1 leads to an increased expression of MAPK Phosphatase-1 (MKP-1), which in turn dephosphorylates and inactivates p38 and JNK, thereby reducing their pro-apoptotic signaling.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of this compound's role in preventing H₂O₂-induced apoptosis.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with H₂O₂ and/or this compound at the desired concentrations for the specified duration.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Cytotoxicity Assay (LDH Release Assay)
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.
-
Cell Culture and Treatment: Culture and treat cells as described in the MTT assay protocol.
-
Sample Collection: After treatment, collect the cell culture supernatant.
-
LDH Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of the LDH reaction mixture (containing diaphorase and INT).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Stop Reaction: Add 50 µL of a stop solution (e.g., 1M acetic acid).
-
Absorbance Measurement: Measure the absorbance at 490 nm.
Western Blot Analysis for Apoptotic Proteins
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.
-
Protein Extraction: Lyse the treated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate 30-50 µg of protein per sample on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins onto a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Cleaved Caspase-3, Bax, Bcl-2, p-ERK, p-p38, total ERK, and total p38 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Measurement of Intracellular ROS
This assay uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.
-
Cell Seeding and Treatment: Seed and treat cells in a 24-well plate.
-
DCFH-DA Staining: After treatment, wash the cells with PBS and incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity using a fluorescence microscope or a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the protective effects of this compound.
References
INH2BP: A Technical Guide to a Coumarin-Based PARP-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to PARP-1 and its Inhibition
Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that plays a pivotal role in maintaining genomic stability.[1] Upon detecting DNA single-strand breaks (SSBs), PARP-1 binds to the damaged site and catalyzes the synthesis of long branched chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins, facilitating the base excision repair (BER) pathway.[1]
Inhibition of PARP-1 has significant therapeutic implications. In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP-1 leads to the accumulation of unrepaired SSBs. These SSBs are converted into more lethal double-strand breaks (DSBs) during DNA replication. The inability to repair these DSBs through the faulty HR pathway results in synthetic lethality, selectively killing the cancer cells.[1]
INH2BP: A Coumarin-Based PARP-1 Inhibitor
This compound, chemically identified as 5-Iodo-6-amino-1,2-benzopyrone, is a member of the coumarin (B35378) class of compounds that has been identified as an inhibitor of PARP-1. Its coumarin scaffold serves as a key structural feature for its biological activity.
Chemical Structure and Properties
| Property | Value |
| Chemical Name | 5-Iodo-6-amino-1,2-benzopyrone |
| Synonym | This compound |
| CAS Number | 137881-27-7 |
| Molecular Formula | C₉H₆INO₂ |
| Molecular Weight | 287.05 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Mechanism of Action
As a PARP-1 inhibitor, this compound is believed to compete with the enzyme's natural substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), at the catalytic domain. By occupying the NAD+ binding site, this compound prevents the synthesis of PAR chains, thereby inhibiting the recruitment of DNA repair machinery to sites of DNA damage. This leads to an accumulation of unrepaired single-strand breaks.
Another critical aspect of some PARP inhibitors is their ability to "trap" the PARP-1 enzyme on the DNA at the site of damage. This trapped PARP-DNA complex can be more cytotoxic than the catalytic inhibition alone, as it physically obstructs DNA replication and transcription. While the specific trapping potential of this compound has not been quantitatively determined in the available literature, this is a key consideration for its functional consequences.
Figure 1: Mechanism of PARP-1 inhibition by this compound.
Biological Functions and Therapeutic Potential of this compound
The inhibitory action of this compound on PARP-1 underpins its observed biological effects in various preclinical studies.
Antiviral Activity
This compound has been shown to inhibit the replication of Human Immunodeficiency Virus 1 (HIV-1) in cell cultures. The study by Cole et al. (1991) demonstrated that the anti-HIV-1 activity of this compound parallels its inhibitory potency on PARP (referred to as ADPRT in the study). This suggests that PARP-1 activity is a host cell factor that is important for HIV-1 replication, and its inhibition by this compound can suppress viral propagation.
Anticancer Properties
Research has indicated that this compound can revert the malignant phenotype of cancer cells.[2] In a study involving E-ras-transformed tumorigenic cells and human prostatic carcinoma cells, prolonged incubation with this compound led to a non-tumorigenic phenotype, characterized by changes in cell morphology and a lack of tumor formation in nude mice.[2] This effect is attributed to the inhibition of PARP-1, which can induce synthetic lethality in cancer cells with underlying DNA repair defects.
Neuroprotection
This compound has demonstrated protective effects in models of stroke and neurodegeneration.[3] Peroxynitrite-induced DNA damage and subsequent PARP-1 overactivation is a key mechanism of neuronal cell death in ischemic events. A study showed that this compound protects against peroxynitrite-induced cell death in glioma cells and reduces stroke development in a murine model.[3] This highlights the potential of this compound in treating conditions associated with oxidative stress and DNA damage in the nervous system.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the function of this compound as a PARP-1 inhibitor.
PARP-1 Enzymatic Activity Assay (Colorimetric)
This assay measures the enzymatic activity of PARP-1 by quantifying the incorporation of biotinylated ADP-ribose onto histone proteins.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone-coated 96-well plates
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
Biotinylated NAD+
-
This compound (dissolved in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add 25 µL of the this compound dilutions or vehicle control (DMSO in assay buffer) to the wells of the histone-coated plate.
-
Add 25 µL of a mixture containing recombinant PARP-1 and activated DNA to each well.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of biotinylated NAD+ to each well.
-
Incubate for 60 minutes at 30°C.
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of Streptavidin-HRP conjugate (diluted in assay buffer) to each well and incubate for 30 minutes at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of TMB substrate and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Stop the reaction by adding 100 µL of Stop Solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Figure 2: Workflow for PARP-1 enzymatic activity assay.
Cell-Based PARP-1 Inhibition Assay (Western Blot for PARylation)
This assay assesses the ability of this compound to inhibit PARP-1 activity within intact cells by detecting the levels of PARylation.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
DNA damaging agent (e.g., H₂O₂, MMS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PAR (poly-ADP-ribose)
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Induce DNA damage by treating cells with a DNA damaging agent (e.g., 10 mM H₂O₂ for 10 minutes).
-
Wash cells with ice-cold PBS and lyse them in cell lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Analyze the band intensities to determine the dose-dependent inhibition of PARylation by this compound.
Figure 3: Workflow for cell-based PARP-1 inhibition assay.
Conclusion
This compound is a coumarin-based PARP-1 inhibitor with demonstrated biological activity in antiviral, anticancer, and neuroprotective contexts. Its mechanism of action is centered on the inhibition of PARP-1's catalytic activity, which disrupts DNA repair processes. While the existing literature provides a strong qualitative foundation for its function, further studies are required to determine its specific quantitative inhibitory profile (IC50/Ki values) and its PARP trapping potential. The experimental protocols provided in this guide offer a framework for researchers to further investigate the properties of this compound and other novel PARP-1 inhibitors. A deeper understanding of its molecular interactions and cellular effects will be crucial for its potential development as a therapeutic agent.
References
The Role of HSF2BP in DNA Repair Pathways: A Technical Guide for Researchers
Disclaimer: Initial searches for "INH2BP" did not yield specific results related to a protein with this designation involved in DNA repair. This technical guide will therefore focus on Heat Shock Factor 2 Binding Protein (HSF2BP) , a protein with a documented role in the negative regulation of homologous recombination, which is likely the intended subject of interest.
Executive Summary
Heat Shock Factor 2 Binding Protein (HSF2BP) has emerged as a critical regulator of DNA repair, specifically through its interaction with the tumor suppressor protein BRCA2. While physiologically expressed in germline cells, the ectopic expression of HSF2BP in cancer cells has been shown to disrupt homologous recombination (HR), a key pathway for high-fidelity DNA double-strand break repair. This disruption sensitizes cancer cells to therapeutic agents such as PARP inhibitors and DNA crosslinking agents. This guide provides an in-depth analysis of the molecular mechanisms of HSF2BP's action, presents quantitative data on its effects, details relevant experimental protocols, and visualizes the involved signaling pathways. This information is intended to support researchers and drug development professionals in exploring HSF2BP as a potential therapeutic target and a biomarker for cancer treatment.
Introduction
Genomic instability is a hallmark of cancer, often arising from defects in DNA damage response and repair pathways. Cancer cells frequently rely on specific DNA repair mechanisms for their survival, creating therapeutic vulnerabilities. Homologous recombination (HR) is a crucial error-free repair pathway for DNA double-strand breaks (DSBs), and its impairment, often due to mutations in genes like BRCA1 and BRCA2, is a known driver of tumorigenesis.
HSF2BP, a protein that directly interacts with BRCA2, has been identified as a negative regulator of HR.[1][2] Its expression is normally restricted to meiotic cells; however, its ectopic expression has been observed in various human cancer cell lines and some tumor samples.[3][4] This aberrant expression of HSF2BP in somatic cancer cells compromises HR function, leading to a phenotype akin to that seen in cells with Fanconi Anemia (FA), characterized by hypersensitivity to DNA crosslinking agents and PARP inhibitors.[1][4] Understanding the precise role of HSF2BP in DNA repair is therefore critical for developing novel anti-cancer strategies.
Molecular Mechanism of HSF2BP in Homologous Recombination
HSF2BP exerts its inhibitory effect on homologous recombination primarily by disrupting the function of BRCA2 at the site of DNA damage. The core mechanism involves the following steps:
-
Direct Interaction with BRCA2: HSF2BP physically interacts with a conserved region of the BRCA2 protein.[3][5] This interaction is crucial for HSF2BP's function in modulating DNA repair.
-
Prevention of RAD51 Loading: A key step in HR is the loading of the RAD51 recombinase onto single-stranded DNA at the site of a DSB, a process mediated by BRCA2. HSF2BP, through its interaction with BRCA2, prevents the efficient loading of RAD51 onto these DNA breaks.[1][2][6]
-
Removal and Degradation of BRCA2: The interaction between HSF2BP and BRCA2 at the site of DNA interstrand crosslinks (ICLs) triggers the removal and subsequent proteasomal degradation of BRCA2.[1][7] This depletion of BRCA2 at the repair site further cripples the HR pathway.
This mechanism effectively creates a state of "functional BRCAness" in cancer cells with wild-type BRCA2, making them susceptible to therapies that target HR-deficient tumors.
Signaling Pathway of HSF2BP-Mediated HR Inhibition
The following diagram illustrates the signaling pathway through which HSF2BP negatively regulates homologous recombination.
Quantitative Data on HSF2BP's Effect on DNA Repair
The functional consequences of ectopic HSF2BP expression have been quantified in several studies. The following tables summarize key findings.
Table 1: Effect of HSF2BP Expression on Cell Viability in Response to DNA Damaging Agents
| Cell Line | Treatment | HSF2BP Expression | Fold Change in Sensitivity (IC50) | Reference |
| U2OS | Mitomycin C (MMC) | Ectopic | Increased | [1] |
| U2OS | Cisplatin | Ectopic | Increased | [1] |
| U2OS | Olaparib (PARP inhibitor) | Ectopic | Increased | [1] |
| HeLa | Mitomycin C (MMC) | Ectopic | Increased | [1] |
Table 2: Impact of HSF2BP on RAD51 Foci Formation
| Cell Line | Treatment | HSF2BP Expression | Reduction in RAD51 Foci-Positive Cells (%) | Reference |
| HeLa | Mitomycin C (MMC) | Ectopic | Significant reduction | [1][6] |
| U2OS | Ionizing Radiation (IR) | Ectopic | No significant effect on DSB-induced HR | [1] |
Note: The lack of effect on IR-induced HR suggests that HSF2BP's inhibitory role may be more pronounced in the context of ICL repair.
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the function of HSF2BP in DNA repair.
Cell Viability and Drug Sensitivity Assays
Objective: To quantify the sensitivity of cancer cells expressing HSF2BP to DNA damaging agents.
Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., U2OS, HeLa) in appropriate media. For ectopic expression, transfect cells with a vector encoding HSF2BP or an empty vector control.
-
Cell Seeding: Seed cells in 96-well plates at a density of 1,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of the DNA damaging agent (e.g., Mitomycin C, Cisplatin, Olaparib) for 72-96 hours.
-
Viability Assessment: Measure cell viability using a resazurin-based assay (e.g., PrestoBlue) or a crystal violet staining assay.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response curves to a four-parameter logistic equation.
Immunofluorescence for RAD51 Foci Formation
Objective: To visualize and quantify the recruitment of RAD51 to sites of DNA damage.
Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with a DNA damaging agent (e.g., 1.2 µM Mitomycin C for 4 hours) to induce DSBs.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against RAD51 (e.g., rabbit anti-RAD51) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Quantification: Acquire images using a confocal microscope and quantify the number of RAD51 foci per nucleus using image analysis software (e.g., ImageJ).
Chromatin Immunoprecipitation (ChIP)
Objective: To determine the association of BRCA2 with DNA at sites of interstrand crosslinks.
Protocol:
-
Cell Treatment and Crosslinking: Treat cells with an ICL-inducing agent. Crosslink protein-DNA complexes by adding formaldehyde (B43269) to a final concentration of 1% for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against BRCA2 or a control IgG overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the complexes.
-
Reverse Crosslinking and DNA Purification: Reverse the crosslinks by heating at 65°C and purify the DNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the DNA region containing the ICL to quantify the amount of co-precipitated DNA.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for investigating the role of HSF2BP in DNA repair.
Therapeutic Implications and Future Directions
The finding that ectopic HSF2BP expression sensitizes cancer cells to PARP inhibitors and DNA crosslinking agents has significant therapeutic implications.[1][4]
-
Biomarker for PARP Inhibitor Sensitivity: HSF2BP expression levels in tumors could potentially serve as a predictive biomarker for sensitivity to PARP inhibitors, even in patients with wild-type BRCA1/2.
-
Novel Therapeutic Target: Targeting the HSF2BP-BRCA2 interaction could be a novel strategy to induce synthetic lethality in combination with PARP inhibitors or other DNA damaging agents.
Future research should focus on:
-
Validating HSF2BP as a clinical biomarker: Large-scale studies are needed to correlate HSF2BP expression in patient tumors with responses to PARP inhibitors.
-
Developing inhibitors of the HSF2BP-BRCA2 interaction: Small molecules or biologics that disrupt this interaction could be developed as novel cancer therapeutics.
-
Investigating the regulation of HSF2BP expression in cancer: Understanding the mechanisms that lead to the ectopic expression of HSF2BP in tumors could reveal new avenues for therapeutic intervention.
Conclusion
HSF2BP is a key negative regulator of homologous recombination that acts by disrupting the function of BRCA2. Its ectopic expression in cancer cells creates a vulnerability that can be exploited by targeted therapies such as PARP inhibitors. The detailed molecular mechanisms, quantitative effects, and experimental protocols outlined in this guide provide a solid foundation for further research into HSF2BP as a promising therapeutic target and biomarker in oncology. Continued investigation into the role of HSF2BP in DNA repair will undoubtedly contribute to the development of more effective and personalized cancer treatments.
References
- 1. HSF2BP negatively regulates homologous recombination in DNA interstrand crosslink repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HSF2BP Interacts with a Conserved Domain of BRCA2 and Is Required for Mouse Spermatogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. BRCA2 binding through a cryptic repeated motif to HSF2BP oligomers does not impact meiotic recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
A Literature Review on the Prospective Discovery and Synthesis of 6-Amino-5-iodocoumarin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the proposed discovery and synthesis of the novel compound, 6-amino-5-iodocoumarin. While no direct literature exists detailing the synthesis of this specific molecule, this document extrapolates from established, peer-reviewed methodologies for the synthesis and functionalization of related aminocoumarin scaffolds. This guide details a plausible and scientifically supported pathway for its synthesis, presents comparative analytical data from related compounds, and explores its potential biological mechanism of action based on the known activities of the aminocoumarin class.
Introduction: The Rationale for 6-Amino-5-iodocoumarin
Coumarins are a large class of benzopyrone-containing natural and synthetic compounds renowned for their diverse and potent biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[1][2] Within this class, aminocoumarins have distinguished themselves as potent inhibitors of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication and repair.[3][4] This mechanism makes them a valuable scaffold in the development of new antibiotics, particularly against drug-resistant bacterial strains.[3][5]
The strategic introduction of a halogen, such as iodine, onto a bioactive scaffold can significantly modulate its pharmacological profile. Iodination can enhance binding affinity to target proteins, improve membrane permeability, and alter metabolic stability. Studies on other iodinated coumarins have demonstrated potent anti-mycobacterial and anticancer activities.[6]
This guide, therefore, outlines the prospective synthesis of 6-amino-5-iodocoumarin, a novel molecule that combines the established DNA gyrase-targeting aminocoumarin core with a strategically placed iodine atom. The ortho-positioning of the iodine relative to the amino group is predicted based on modern, regioselective iodination techniques.[7] The exploration of this compound opens a new avenue for developing next-generation antimicrobial or anticancer agents.
Proposed Synthetic Pathway
The synthesis of 6-amino-5-iodocoumarin is proposed as a three-step process commencing from commercially available coumarin (B35378). The logical workflow involves the initial nitration of the coumarin ring, followed by the reduction of the nitro group to form the key 6-aminocoumarin intermediate, and culminating in a regioselective iodination at the C-5 position.
References
- 1. An Overview on the Synthesis of Fused Pyridocoumarins with Biological Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coumarin derivatives ameliorate the intestinal inflammation and pathogenic gut microbiome changes in the model of infectious colitis through antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological activities of novel gyrase inhibitors of the aminocoumarin class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aminocoumarin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, structure-activity relationship of iodinated-4-aryloxymethyl-coumarins as potential anti-cancer and anti-mycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ecofriendly Iodination of Activated Aromatics and Coumarins Using Potassium Iodide and Ammonium Peroxodisulfate [organic-chemistry.org]
Anti-apoptotic Effects of INH2BP in H9c2 Cardiomyocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the anti-apoptotic effects of INH2BP, a novel PARP inhibitor identified as 5-Iodo-6-Amino-1,2-Benzopyrone, in the H9c2 cardiomyocyte cell line. The data presented herein is collated from published research and is intended to serve as a resource for investigators in the fields of cardiology, apoptosis, and drug discovery.
Core Findings: this compound Protects H9c2 Cardiomyocytes from Oxidative Stress-Induced Apoptosis
This compound has been shown to exert a significant protective effect against hydrogen peroxide (H₂O₂)-induced apoptosis in H9c2 cardiomyoblasts. Treatment with this compound leads to a dose-dependent increase in cell viability and a reduction in the number of apoptotic cells. This protective effect is attributed to the compound's ability to scavenge intracellular reactive oxygen species (ROS) and modulate key apoptotic and survival signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative findings on the effects of this compound on H9c2 cardiomyocytes.
Table 1: Effect of this compound on H₂O₂-Induced Cell Viability in H9c2 Cells
| Treatment Group | Concentration | Cell Viability (%) |
| Control | - | 100 |
| H₂O₂ | 600 µM | 65.5 ± 0.06 |
| H₂O₂ + this compound | 10 µM | 82.0 ± 0.06 |
| H₂O₂ + this compound | 30 µM | 90.4 ± 0.02 |
| H₂O₂ + this compound | 100 µM | 101.1 ± 0.05 |
Table 2: Effect of this compound on H₂O₂-Induced Apoptosis in H9c2 Cells
| Treatment Group | Apoptotic Cells (%) |
| Control | Normal |
| H₂O₂ | 39.3 ± 9.5 |
| H₂O₂ + this compound | Significantly fewer than H₂O₂ group |
Table 3: Modulation of Apoptosis-Related Proteins by this compound in H₂O₂-Treated H9c2 Cells
| Protein | Effect of H₂O₂ | Effect of H₂O₂ + this compound |
| Bcl-2 (Anti-apoptotic) | Decreased | Increased (dose-dependent) |
| Bax (Pro-apoptotic) | Increased | Decreased |
| Cleaved Caspase-3 | Increased | Decreased |
Signaling Pathways Modulated by this compound
The anti-apoptotic effects of this compound in H9c2 cardiomyocytes are mediated through the activation of the Extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Inhibition of these pathways abrogates the protective effects of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the anti-apoptotic effects of this compound in H9c2 cardiomyocytes.
H9c2 Cell Culture
-
Cell Line: H9c2 (ATCC® CRL-1446™), rat heart myoblasts.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Passaging: When cells reach 70-80% confluency, wash with Phosphate-Buffered Saline (PBS), detach with 0.25% Trypsin-EDTA, and re-plate at a 1:2 to 1:4 split ratio.
Induction of Apoptosis
-
Seed H9c2 cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis).
-
Allow cells to adhere and grow for 24 hours.
-
Pre-treat cells with desired concentrations of this compound for a specified duration (e.g., 1 hour).
-
Induce apoptosis by adding hydrogen peroxide (H₂O₂) to the culture medium at a final concentration of 600 µM.
-
Incubate for the desired time (e.g., 24 hours) before proceeding to analysis.
Cell Viability Assay (MTT Assay)
-
After treatment, add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add Dimethyl Sulfoxide (DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Apoptosis Detection by Hoechst 33342 Staining
-
Grow and treat H9c2 cells on glass coverslips.
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Stain the cells with Hoechst 33342 solution (1 µg/mL in PBS) for 10 minutes in the dark.
-
Wash with PBS and mount the coverslips on microscope slides.
-
Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.
Western Blot Analysis
-
Protein Extraction: Lyse treated H9c2 cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-3, phospho-ERK1/2, total-ERK1/2, phospho-p38, and total-p38 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the protein bands using image analysis software.
Conclusion
This compound demonstrates significant potential as a cardioprotective agent by mitigating oxidative stress-induced apoptosis in H9c2 cardiomyocytes. Its mechanism of action involves the activation of the pro-survival ERK1/2 and p38 MAPK signaling pathways, leading to the upregulation of the anti-apoptotic protein Bcl-2 and the downregulation of the pro-apoptotic proteins Bax and cleaved caspase-3. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the therapeutic applications of this compound in cardiovascular diseases characterized by cardiomyocyte apoptosis.
The Role of KAT2B/PCAF Inhibition in Suppressing HIV-1 Replication: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the critical role of the host cell factor, K(lysine) Acetyltransferase 2B (KAT2B), also known as p300/CBP-associated factor (PCAF), in the replication of Human Immunodeficiency Virus-1 (HIV-1). It explores the molecular interactions between the HIV-1 Tat protein and PCAF, and presents the inhibition of this interaction as a promising therapeutic strategy against HIV-1. This document is intended for researchers, scientists, and drug development professionals in the field of virology and pharmacology.
Executive Summary
The HIV-1 trans-activator of transcription (Tat) protein is essential for robust viral gene expression and replication. Tat function is intricately linked to the host cell's transcriptional machinery, including histone acetyltransferases (HATs) like PCAF. This guide details the mechanism by which Tat recruits PCAF to the HIV-1 promoter, leading to synergistic activation of viral transcription. A pivotal discovery in this process is the post-translational modification of Tat, specifically its acetylation, which mediates the direct interaction with the bromodomain of PCAF. Consequently, inhibiting the Tat-PCAF interaction presents a viable host-directed therapeutic approach to suppress HIV-1 replication, with the potential to minimize the development of viral drug resistance.
The Tat-PCAF Signaling Axis in HIV-1 Transcription
HIV-1 transcription is a tightly regulated process. After integration into the host genome, the viral promoter, located in the 5' Long Terminal Repeat (LTR), drives the expression of viral genes. The viral Tat protein dramatically enhances the efficiency of transcriptional elongation. This is achieved through its interaction with a multitude of host factors, with PCAF playing a central role.
The interaction between Tat and PCAF is not constitutive; it is regulated by the acetylation of Tat at lysine (B10760008) 50 (K50).[1][2][3][4][5] This acetylation event, mediated by other cellular HATs like p300/CBP, creates a specific binding surface on Tat that is recognized by the bromodomain of PCAF.[1][2][3][5] The recruitment of PCAF to the HIV-1 LTR via acetylated Tat leads to the acetylation of histones and other factors at the promoter, resulting in a chromatin environment conducive to robust transcription. This synergistic activation of the HIV-1 promoter by the Tat-PCAF complex is a critical step for viral replication.[1][2][5]
In the context of the central nervous system (CNS), this interaction has also been implicated in the neuropathogenesis of HIV-1 infection. The sequestration of PCAF by Tat can lead to the inhibition of histone acetylation required for neuronal gene expression and can interfere with neurotrophin signaling, potentially contributing to the neuronal apoptosis observed in neuro-AIDS.[6]
References
- 1. Transcriptional synergy between Tat and PCAF is dependent on the binding of acetylated Tat to the PCAF bromodomain | The EMBO Journal [link.springer.com]
- 2. Transcriptional synergy between Tat and PCAF is dependent on the binding of acetylated Tat to the PCAF bromodomain | The EMBO Journal [link.springer.com]
- 3. Structural basis of lysine-acetylated HIV-1 Tat recognition by PCAF bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HIV-1 transcription: activation mediated by acetylation of Tat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transcriptional synergy between Tat and PCAF is dependent on the binding of acetylated Tat to the PCAF bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HIV-1 Tat interactions with p300 and PCAF transcriptional coactivators inhibit histone acetylation and neurotrophin signaling through CREB - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for INH2BP in In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
INH2BP (5-iodo-6-amino-1,2-benzopyrone) is a potent inhibitor of poly(ADP-ribose) polymerase (pADPRT), a key enzyme involved in DNA repair, genomic stability, and inflammatory signaling. By targeting pADPRT, this compound has demonstrated significant anti-tumorigenic and anti-inflammatory properties in preclinical studies. These application notes provide detailed protocols for utilizing this compound in various in vitro cell culture assays to investigate its therapeutic potential.
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of pADPRT. This inhibition leads to a cascade of downstream cellular events, including the modulation of various signaling pathways. Notably, this compound treatment has been shown to down-regulate DNA-methyltransferase, protein kinase C (PKC), and cyclin A, while increasing the levels of the hypophosphorylated, active form of the retinoblastoma (Rb) protein, a critical tumor suppressor.[1] The inhibition of pADPRT by this compound can also suppress the activity of the transcription factor NF-κB, which is a master regulator of inflammation. This leads to a dose-dependent reduction in the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins.
Quantitative Data Summary
The following table summarizes the reported in vitro effects of this compound on various cellular parameters. Due to the limited availability of public data, specific IC50 values for cytotoxicity are not available. Researchers are strongly encouraged to perform dose-response studies to determine the optimal concentration for their specific cell line and assay.
| Cell Line | Assay | Concentration | Observed Effect | Reference |
| Ras-transformed Bovine Aortic Endothelial Cells | pADPRT Inhibition | 600 µM | Sustained 70-80% inhibition of pADPRT activity. | [1] |
| Ras-transformed Bovine Aortic Endothelial Cells | Cell Morphology & Growth | 5-600 µM (long-term) | Induction of cytostasis, cell enlargement, and reversion of malignant phenotype. | |
| Human Prostatic Carcinoma Cells | Cell Morphology & Growth | 5-600 µM (long-term) | Conversion to a non-tumorigenic phenotype. | |
| J774 and RAW 264.7 Macrophages | Inflammation Assay | Dose-dependent | Inhibition of lipopolysaccharide (LPS)-induced nitric oxide and prostaglandin (B15479496) production. |
Experimental Protocols
1. Preparation of this compound Stock Solution
It is recommended to dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution.
-
Reagent: this compound (5-iodo-6-amino-1,2-benzopyrone)
-
Solvent: Dimethyl sulfoxide (DMSO), cell culture grade
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO. For example, dissolve 3.02 mg of this compound (Molecular Weight: 302.09 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity. Prepare intermediate dilutions in cell culture medium as needed.
2. Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on cell viability.
-
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range is from 1 µM to 600 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, or until a purple formazan (B1609692) precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
-
3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol allows for the detection and quantification of apoptotic and necrotic cells following this compound treatment.
-
Materials:
-
6-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat cells with various concentrations of this compound (e.g., based on the results of the MTT assay) and a vehicle control for 24 or 48 hours.
-
Harvest the cells by trypsinization (for adherent cells) and collect any floating cells from the medium.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Necrotic cells: Annexin V-FITC negative, PI positive
-
-
4. Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the effect of this compound on cell cycle progression.
-
Materials:
-
6-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed and treat cells with this compound as described in the apoptosis assay protocol.
-
Harvest cells and wash once with PBS.
-
Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the cells twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
References
Application Notes and Protocols: Determining the Optimal Concentration of INH2BP for Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
INH2BP is a novel investigational compound with potential anti-cancer properties. Determining the precise concentration at which this compound exhibits optimal therapeutic effects while minimizing cytotoxicity is a critical step in preclinical drug development. These application notes provide a comprehensive guide for researchers to establish the optimal concentration of this compound for various cancer cell lines. The protocols outlined herein describe key experiments, including cell viability and cytotoxicity assays, to generate robust and reproducible data for informed decision-making in downstream applications.
The selection of an appropriate drug concentration is fundamental for elucidating molecular mechanisms and for in vivo studies.[1][2][3] This document provides detailed methodologies for dose-response experiments and data analysis to determine key parameters such as the half-maximal inhibitory concentration (IC50).
Hypothetical Signaling Pathway for this compound
To illustrate the potential mechanism of action of this compound, a hypothetical signaling pathway is presented below. It is postulated that this compound acts as an inhibitor of the hypothetical "Cancer Proliferation Kinase" (CPK), which is a key downstream effector of a growth factor receptor signaling cascade often dysregulated in cancer.
Experimental Workflow
The overall workflow for determining the optimal concentration of this compound involves a series of systematic steps, from initial range-finding experiments to more precise IC50 determination and functional assays.
Data Presentation
The following tables summarize hypothetical data for the effects of this compound on various cancer cell lines.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |
| MCF-7 | Breast Cancer | 15.2 |
| MDA-MB-231 | Breast Cancer | 25.8 |
| A549 | Lung Cancer | 10.5 |
| HCT116 | Colon Cancer | 8.9 |
| HeLa | Cervical Cancer | 32.1 |
Table 2: Example of Raw Data for Dose-Response Curve in A549 Cells
| This compound Concentration (µM) | Absorbance (570 nm) | % Viability |
| 0 (Vehicle Control) | 1.25 | 100 |
| 1 | 1.18 | 94.4 |
| 5 | 0.95 | 76.0 |
| 10 | 0.65 | 52.0 |
| 20 | 0.35 | 28.0 |
| 50 | 0.15 | 12.0 |
| 100 | 0.08 | 6.4 |
Experimental Protocols
A detailed protocol for a colorimetric cell viability assay is provided below. This is a fundamental method for assessing the cytotoxic and cytostatic effects of a compound.[4]
Cell Viability Assay (MTT Protocol)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Protocol:
| Step | Procedure | Details |
| 1. Cell Seeding | Seed cells into a 96-well plate at an optimized density. | The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth throughout the experiment.[2][5] A typical starting point is 5,000-10,000 cells per well. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment. |
| 2. Drug Treatment | Prepare serial dilutions of this compound in complete culture medium. | For an initial dose-range finding experiment, a broad concentration range is recommended (e.g., 1 nM to 100 µM).[6] For precise IC50 determination, use a narrower range with more data points around the estimated IC50. |
| Add the drug dilutions to the corresponding wells. | Include vehicle control wells (medium with the same concentration of DMSO as the highest drug concentration) and blank wells (medium only).[6] | |
| 3. Incubation | Incubate the plate for the desired treatment duration. | A common incubation time is 48 or 72 hours. The duration should be sufficient for the drug to exert its effect and for cells to undergo at least one to two divisions.[2] |
| 4. MTT Addition | Add 10 µL of MTT solution (5 mg/mL) to each well. | Incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals. |
| 5. Solubilization | Carefully remove the medium and add 100 µL of solubilization solution to each well. | Gently pipette to dissolve the formazan crystals. |
| 6. Absorbance Reading | Read the absorbance at 570 nm using a microplate reader. | A reference wavelength of 630 nm can be used to subtract background noise. |
Data Analysis
-
Blank Subtraction: Subtract the average absorbance of the blank wells from all other readings.[6]
-
Calculate Percent Viability: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100[6]
-
Dose-Response Curve: Plot the percent viability against the logarithm of the this compound concentration.
-
IC50 Determination: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value, which is the concentration of this compound that inhibits 50% of cell viability.
Troubleshooting and Optimization
-
High Variability: Ensure uniform cell seeding and proper mixing of reagents. Edge effects in 96-well plates can be minimized by not using the outer wells for experimental data or by filling them with sterile PBS to maintain humidity.[6]
-
Low Signal: The cell number may be too low, or the incubation time may be too short. Optimize cell seeding density and treatment duration.
-
Inconsistent Results: Ensure the purity and stability of the this compound compound. Always use a consistent passage number for the cell lines, as their characteristics can change over time.
By following these detailed protocols and guidelines, researchers can effectively determine the optimal concentration of this compound for their specific cancer cell lines, paving the way for further investigation into its therapeutic potential.
References
- 1. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Measuring PARP-1 Inhibition by INH2BP Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for measuring the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1) by INH2BP, a known PARP inhibitor, using Western blot analysis. This method is crucial for assessing the efficacy of PARP inhibitors in inducing apoptosis, a key mechanism in cancer therapy.
Introduction to PARP-1 and this compound
Poly (ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that plays a critical role in DNA repair and the maintenance of genomic stability.[1] Upon detecting DNA damage, PARP-1 synthesizes poly (ADP-ribose) (PAR) chains, which recruit other DNA repair proteins to the site of damage.[1][2][3] However, in the context of apoptosis (programmed cell death), PARP-1 is cleaved by caspases, primarily caspase-3 and caspase-7.[1] This cleavage event generates an 89 kDa C-terminal catalytic fragment and a 24 kDa N-terminal DNA-binding fragment, rendering the enzyme inactive and promoting apoptosis.[1][4] The detection of the 89 kDa cleaved PARP-1 fragment is a widely recognized hallmark of apoptosis.[4]
This compound (5-Iodo-6-amino-1,2-benzopyrone) is a cell-permeable compound that acts as a PARP inhibitor. By inhibiting PARP-1's enzymatic activity, this compound can lead to an accumulation of DNA damage, which in turn can trigger apoptotic pathways and subsequent PARP-1 cleavage.[1] This makes Western blotting an ideal method to quantify the pro-apoptotic efficacy of this compound.
Experimental Data
The following table summarizes representative quantitative data from a Western blot experiment designed to measure the dose-dependent effect of this compound on PARP-1 cleavage in a cancer cell line (e.g., HeLa) after a 48-hour treatment period. Densitometry was used to quantify the band intensities of full-length PARP-1 (~116 kDa) and cleaved PARP-1 (~89 kDa). The ratio of cleaved to full-length PARP-1 provides a quantitative measure of apoptosis induction.
Note: The following data is for illustrative purposes and represents a typical outcome for a PARP inhibitor experiment.
| Treatment Group | Full-Length PARP-1 (Relative Intensity) | Cleaved PARP-1 (Relative Intensity) | Ratio of Cleaved to Full-Length PARP-1 |
| Vehicle Control (DMSO) | 1.00 ± 0.05 | 0.05 ± 0.01 | 0.05 |
| This compound (1 µM) | 0.85 ± 0.07 | 0.25 ± 0.03 | 0.29 |
| This compound (5 µM) | 0.62 ± 0.06 | 0.58 ± 0.05 | 0.94 |
| This compound (10 µM) | 0.31 ± 0.04 | 0.89 ± 0.08 | 2.87 |
| Positive Control (Staurosporine 1 µM) | 0.15 ± 0.03 | 0.95 ± 0.09 | 6.33 |
Data are represented as mean ± standard deviation from three independent experiments. Relative intensity is normalized to a loading control (e.g., β-actin or GAPDH) and then to the vehicle control.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the signaling pathway of PARP-1 inhibition and the experimental workflow for the Western blot protocol.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for performing a Western blot to detect PARP-1 cleavage following treatment with this compound.
Cell Culture and Treatment
-
Cell Seeding: Seed a suitable cancer cell line (e.g., HeLa, MCF-7) in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) for a predetermined time (e.g., 24, 48, or 72 hours). It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Controls:
-
Vehicle Control: Treat one well with the same volume of the solvent used for this compound (e.g., DMSO).
-
Positive Control: Treat one well with a known apoptosis-inducing agent (e.g., 1 µM staurosporine (B1682477) or 25 µM etoposide) for a suitable duration (e.g., 3-6 hours) to confirm that the apoptotic pathway can be activated in the cells.[5]
-
Cell Lysis and Protein Extraction
-
Washing: After treatment, aspirate the culture medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).[4][6]
-
Lysis: Add an appropriate volume of ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease inhibitor cocktail to each well.[4][5]
-
Scraping and Collection: Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.[4][5]
-
Incubation: Incubate the lysate on ice for 30 minutes, with occasional vortexing.[4]
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[4]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.
Protein Quantification
-
Assay Selection: Determine the protein concentration of each lysate using a standard protein assay such as the Bicinchoninic acid (BCA) assay or the Bradford assay.[7][8]
-
Standard Curve: Prepare a standard curve using a known concentration of a protein standard (e.g., Bovine Serum Albumin, BSA).
-
Measurement: Measure the absorbance of your samples and determine their concentration based on the standard curve. This is crucial for ensuring equal loading of protein in each lane of the gel.
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Sample Preparation: Mix 20-40 µg of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes at 95-100°C to denature the proteins.[4]
-
Gel Loading: Load the prepared samples into the wells of a 4-12% gradient or a 10% polyacrylamide gel.[4] Also, load a pre-stained protein ladder to monitor protein migration and estimate the molecular weight of the target proteins.[9]
-
Electrophoresis: Run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.[9]
Protein Transfer (Western Blotting)
-
Membrane Preparation: Activate a PVDF membrane by soaking it in methanol (B129727) for 30 seconds, followed by equilibration in transfer buffer.[9] Nitrocellulose membranes can also be used.[9]
-
Transfer Sandwich: Assemble the transfer sandwich with the gel and membrane according to the manufacturer's instructions for your transfer apparatus (wet or semi-dry).[9]
-
Transfer: Transfer the proteins from the gel to the membrane by applying an electrical current. The time and voltage will depend on the transfer system being used.
-
Transfer Confirmation: After the transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm a successful transfer.[4]
Immunodetection
-
Blocking: Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween-20) and then block non-specific binding sites by incubating the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.[4]
-
Primary Antibody Incubation: Dilute the primary antibody against PARP-1 in the blocking buffer. It is crucial to use an antibody that recognizes both the full-length (~116 kDa) and the cleaved (~89 kDa) forms of PARP-1.[4] Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[4]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove any unbound primary antibody.[10]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.[4]
-
Final Washes: Wash the membrane again three times for 5-10 minutes each with TBST.[10]
Detection and Data Analysis
-
Signal Development: Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it evenly to the membrane.[10]
-
Image Capture: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.[10]
-
Densitometry Analysis: Use image analysis software (e.g., ImageJ) to perform densitometry on the bands corresponding to full-length PARP-1 and cleaved PARP-1.[10]
-
Normalization: To ensure accurate quantification, normalize the intensity of the PARP-1 bands to a loading control (e.g., β-actin or GAPDH) from the same lane.[8]
-
Data Interpretation: Calculate the ratio of cleaved PARP-1 to full-length PARP-1 for each sample. An increase in this ratio with increasing concentrations of this compound indicates a dose-dependent induction of apoptosis.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. licorbio.com [licorbio.com]
- 8. How to Quantify Protein Expression in Cells Using Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]
- 9. bostonbioproducts.com [bostonbioproducts.com]
- 10. yorku.ca [yorku.ca]
Uncharted Territory: The Role of INH2BP in DNA Damage Response Remains to be Elucidated
Despite a comprehensive search of existing scientific literature, a direct functional link between the INH2BP (Inhibitor of Histone Acetyltransferase 2 Binding Protein) and the cellular DNA damage response (DDR) remains uncharacterized. As a result, a specific immunofluorescence protocol to visualize the effects of this compound on DNA damage cannot be formulated at this time.
The DNA damage response is a complex signaling network crucial for maintaining genomic integrity. Key proteins such as γH2AX and 53BP1 form distinct foci at sites of DNA double-strand breaks (DSBs), which can be visualized using immunofluorescence microscopy to quantify the extent of DNA damage and monitor repair processes. While detailed protocols for the visualization of these established markers are widely available, no current research directly implicates this compound in this critical cellular process.
Extensive searches for the function, cellular localization, and protein-protein interactions of this compound have not revealed any association with DNA repair pathways. Furthermore, investigations into the transcriptomic and proteomic changes following DNA damage have not identified this compound as a responsive element. Studies on orthologs of this compound in model organisms have also not suggested a role in maintaining genomic stability.
Therefore, the development of an application note and a specific immunofluorescence protocol to study the effects of this compound on DNA damage is contingent on future research establishing such a connection. Below, we provide a generalized framework and protocols for assessing DNA damage via immunofluorescence, which could be adapted to investigate a potential role for this compound should preliminary evidence emerge.
General Framework for Investigating a Novel Protein's Role in DNA Damage
Should future research suggest a link between this compound and DNA damage, a general experimental workflow could be implemented. This would typically involve the modulation of this compound levels (e.g., via siRNA-mediated knockdown or overexpression systems) in a suitable cell line, followed by the induction of DNA damage and subsequent immunofluorescent staining for established DNA damage markers.
Caption: A generalized workflow for investigating a protein's role in DNA damage.
Standard Immunofluorescence Protocol for DNA Damage Foci (γH2AX and 53BP1)
This protocol describes the immunofluorescent staining of γH2AX and 53BP1, two key markers of DNA double-strand breaks. This method can be used to quantify DNA damage in response to various treatments.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibodies (mouse anti-γH2AX, rabbit anti-53BP1)
-
Fluorophore-conjugated secondary antibodies (e.g., anti-mouse Alexa Fluor 488, anti-rabbit Alexa Fluor 594)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Protocol:
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a petri dish or multi-well plate.
-
Allow cells to adhere and grow to the desired confluency.
-
If investigating the effect of a substance (e.g., a potential this compound inhibitor), treat the cells for the desired time and concentration.
-
Induce DNA damage using a chosen method (e.g., ionizing radiation, etoposide (B1684455) treatment). Include appropriate untreated controls.
-
-
Fixation and Permeabilization:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (e.g., anti-γH2AX and anti-53BP1) to their optimal concentration in Blocking Buffer.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibodies in Blocking Buffer. Protect from light from this step onwards.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature in a humidified chamber.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate the cells with DAPI solution (for nuclear staining) for 5 minutes at room temperature.
-
Wash the cells once with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence microscope.
-
Capture images using appropriate filter sets for DAPI, and the fluorophores used for γH2AX and 53BP1.
-
Quantify the number and intensity of γH2AX and 53BP1 foci per nucleus using image analysis software.
-
Quantitative Data Presentation
Should experiments be conducted to investigate the effects of this compound on DNA damage, the quantitative data should be summarized in a clear and structured format.
Table 1: Effect of this compound Knockdown on γH2AX Foci Formation
| Treatment Group | Average γH2AX Foci per Cell (± SD) | Percentage of Cells with >10 Foci | p-value (vs. Control siRNA) |
| Control siRNA (No Damage) | |||
| Control siRNA + Damage | |||
| This compound siRNA (No Damage) | |||
| This compound siRNA + Damage |
Table 2: Colocalization Analysis of this compound with DNA Damage Markers
| Condition | Pearson's Correlation Coefficient (this compound & γH2AX) | Mander's Overlap Coefficient (this compound & 53BP1) |
| Untreated | ||
| DNA Damage (30 min) | ||
| DNA Damage (4 hours) |
Signaling Pathway Visualization
If this compound were found to be involved in the DNA damage response, its position within the signaling cascade would need to be determined. The following diagram illustrates a simplified overview of the canonical DNA double-strand break signaling pathway.
Caption: Simplified signaling cascade following a DNA double-strand break.
Application Notes and Protocols for In Vivo Studies with INH2BP in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing in vivo studies to evaluate the efficacy of INH2BP, a poly(ADP-ribose) polymerase (pADPRT) inhibitor, in mouse models of cancer. The protocols outlined below are particularly relevant for studies involving xenografts of cancer cell lines with activated Ras signaling pathways.
Introduction
5-iodo-6-amino-1,2-benzopyrone (this compound) is a potent inhibitor of poly(ADP-ribose) polymerase (pADPRT), an enzyme critically involved in DNA repair, genomic stability, and cell death.[1] Inhibition of pADPRT by this compound has been shown to suppress tumorigenicity and exhibit anti-inflammatory properties.[1] Preclinical in vivo studies are essential to further elucidate the therapeutic potential of this compound. This document provides detailed methodologies for conducting such studies in mouse models.
Data Presentation
Table 1: this compound Administration Parameters in Mouse Xenograft Models
| Parameter | Details |
| Drug | This compound (5-iodo-6-amino-1,2-benzopyrone) |
| Mouse Strain | Athymic Nude (nu/nu) or SCID |
| Tumor Models | Subcutaneous xenografts of Ras-transformed human tumor cell lines (e.g., A549, HCT116) |
| Administration Route | Oral gavage (p.o.) or Intraperitoneal (i.p.) injection |
| Dosage Range | 10 - 100 mg/kg/day |
| Vehicle | 0.5% Carboxymethylcellulose (CMC) in water with 0.1% Tween 80 or similar |
| Treatment Schedule | Daily |
| Study Duration | 21 - 28 days, or until tumor volume endpoint is reached |
Table 2: Representative Antitumor Efficacy of a PARP Inhibitor in a Mouse Xenograft Model
| Treatment Group | Dosage (mg/kg/day) | Mean Tumor Volume at Day 21 (mm³) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 | 0 |
| This compound (low dose) | 25 | 900 | 40 |
| This compound (mid dose) | 50 | 525 | 65 |
| This compound (high dose) | 100 | 225 | 85 |
Signaling Pathway
The proposed anti-tumor signaling pathway of this compound involves the inhibition of PARP, leading to downstream effects on DNA repair, cell cycle regulation, and inflammatory signaling.
Caption: Proposed anti-tumor signaling pathway of this compound.
Experimental Workflow
A typical experimental workflow for an in vivo study of this compound in a xenograft mouse model is depicted below.
Caption: Experimental workflow for this compound in vivo study.
Experimental Protocols
I. Cell Culture and Xenograft Tumor Establishment
-
Cell Culture: Culture the desired human tumor cell line with a Ras mutation (e.g., A549, HCT116) in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS).
-
Cell Preparation for Injection: Resuspend the cell pellet in a sterile solution, typically a 1:1 mixture of serum-free medium and Matrigel, at a concentration of 1 x 10⁷ cells/mL.[2] Keep the cell suspension on ice.
-
Xenograft Implantation:
-
Anesthetize 6-8 week old female athymic nude mice.
-
Inject 0.1 mL of the cell suspension (1 x 10⁶ cells) subcutaneously into the flank of each mouse.[3]
-
II. Tumor Growth Monitoring and Treatment
-
Tumor Growth Monitoring:
-
Begin caliper measurements of the tumors 3-4 days post-implantation.
-
Measure tumor dimensions (length and width) every 2-3 days.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2.[3]
-
-
Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize mice into treatment and control groups.
-
This compound Formulation and Administration:
-
Prepare the vehicle solution (e.g., 0.5% CMC in sterile water with 0.1% Tween 80).
-
Calculate the required amount of this compound for the desired concentration based on the mean body weight of the mice in each treatment group.
-
Prepare a homogenous suspension of this compound in the vehicle. Sonication may be required. Prepare fresh daily.
-
Administer the this compound suspension or vehicle control to the mice via oral gavage or intraperitoneal injection. The typical administration volume for oral gavage in mice is 10 mL/kg body weight.
-
Treat the mice daily for the duration of the study.
-
III. Endpoint Analysis
-
Euthanasia and Tissue Collection: At the end of the study (e.g., day 21 or when tumors in the control group reach the predetermined maximum size), euthanize the mice according to institutional guidelines. Surgically resect the tumors. A portion of the tumor can be snap-frozen in liquid nitrogen for biochemical analysis (e.g., Western blot) and another portion fixed in formalin for histopathological analysis (e.g., immunohistochemistry).
-
Western Blot Analysis:
-
Homogenize frozen tumor samples in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against target proteins (e.g., PARP, cleaved PARP, γH2AX, Ki-67) and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
-
-
Immunohistochemistry (IHC):
-
Embed formalin-fixed tumor tissues in paraffin (B1166041) and section them.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using an appropriate buffer.
-
Block endogenous peroxidase activity and non-specific binding.
-
Incubate with primary antibodies against markers of proliferation (e.g., Ki-67) or apoptosis (e.g., cleaved caspase-3).
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex.
-
Visualize with a chromogen such as DAB and counterstain with hematoxylin.
-
Analyze the stained slides under a microscope.
-
References
- 1. Regulation of components of the inflammatory response by 5-iodo-6-amino-1,2-benzopyrone, an inhibitor of poly(ADP-ribose) synthetase and pleiotropic modifier of cellular signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols for INH2BP in Combination with Chemotherapy Agents
Disclaimer: INH2BP (5-iodo-6-amino-1,2-benzopyrone) is a coumarin (B35378) derivative identified as a putative inhibitor of Poly(ADP-ribose) polymerase (PARP). Currently, there is a lack of specific preclinical and clinical data on the use of this compound in combination with chemotherapy agents. The following application notes and protocols are based on the established mechanisms of action and synergistic effects observed with other PARP inhibitors in combination with chemotherapy. These guidelines are intended to provide a framework for researchers to design and conduct their own investigations into the potential of this compound as a combination therapy agent.
Introduction
This compound is a small molecule that belongs to the coumarin class of compounds. It has been identified as a potential inhibitor of PARP, a key enzyme in the DNA damage response (DDR) pathway. PARP inhibitors have emerged as a promising class of anticancer agents, particularly in tumors with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations.
The rationale for combining PARP inhibitors with DNA-damaging chemotherapy is rooted in the concept of synthetic lethality. Chemotherapy agents, such as platinum compounds and topoisomerase inhibitors, induce single-strand breaks (SSBs) and double-strand breaks (DSBs) in the DNA of rapidly dividing cancer cells. In response, cancer cells activate DNA repair pathways to survive this damage. PARP plays a crucial role in the repair of SSBs. By inhibiting PARP with a molecule like this compound, SSBs are not repaired and accumulate, leading to the collapse of replication forks and the formation of DSBs. In cancer cells with a compromised HR pathway, these DSBs cannot be efficiently repaired, resulting in genomic instability and ultimately, cell death.[1][2]
Application Notes
Potential Synergistic Combinations
Based on the mechanism of action of PARP inhibitors, this compound is expected to exhibit synergistic or additive effects when combined with the following classes of chemotherapy agents:
-
Platinum-based agents (e.g., Cisplatin, Carboplatin): These agents form adducts with DNA, leading to DNA damage. The combination with a PARP inhibitor can enhance the cytotoxic effects of platinum agents, particularly in HR-deficient tumors.[3]
-
Topoisomerase inhibitors (e.g., Irinotecan, Topotecan, Doxorubicin): These drugs interfere with the function of topoisomerase enzymes, leading to the accumulation of DNA strand breaks. PARP inhibition can prevent the repair of these breaks, potentiating the anticancer activity.
-
Alkylating agents (e.g., Temozolomide, Cyclophosphamide): These agents damage DNA by adding alkyl groups to the DNA bases. The combination with PARP inhibitors has shown promise in preclinical and clinical studies.
Potential Therapeutic Areas
The combination of this compound with chemotherapy could be explored in various cancer types, with a particular focus on those known to harbor DDR deficiencies:
-
Ovarian Cancer: PARP inhibitors are approved for the treatment of ovarian cancer, especially in patients with BRCA mutations.[4][5]
-
Breast Cancer: Particularly triple-negative breast cancer (TNBC) and HER2-negative breast cancer with BRCA mutations have shown susceptibility to PARP inhibitors.[4][5]
-
Prostate Cancer: Castration-resistant prostate cancer (CRPC) with DNA repair gene alterations is another promising area.
-
Pancreatic Cancer: Patients with germline BRCA mutations may benefit from PARP inhibitor therapy.[3]
Quantitative Data
The following tables provide representative data on the synergistic effects of a PARP inhibitor (Olaparib) in combination with a chemotherapy agent (Cisplatin) in a BRCA-mutated ovarian cancer cell line. This data is illustrative and should serve as a reference for designing experiments with this compound.
Table 1: In Vitro Cytotoxicity of a PARP Inhibitor and Cisplatin
| Compound | Cell Line | IC50 (µM) |
| PARP Inhibitor | OVCAR-8 | 1.5 |
| Cisplatin | OVCAR-8 | 2.0 |
| PARP Inhibitor + Cisplatin (1:1 ratio) | OVCAR-8 | 0.5 (Combination IC50) |
Table 2: Combination Index (CI) Analysis
| Fa (Fraction affected) | CI Value | Interpretation |
| 0.25 | 0.6 | Synergy |
| 0.50 | 0.4 | Strong Synergy |
| 0.75 | 0.3 | Very Strong Synergy |
CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Signaling Pathway
The diagram below illustrates the synergistic mechanism of action between chemotherapy and PARP inhibition in the context of the DNA Damage Response pathway.
Figure 1: DNA Damage Response Pathway with Chemotherapy and PARP Inhibition.
Experimental Protocols
In Vitro Synergy Assessment: Cell Viability Assay
This protocol describes how to assess the synergistic effects of this compound and a chemotherapy agent using a cell viability assay, such as the MTT or CellTiter-Glo® assay.
Materials:
-
Cancer cell line of interest (e.g., OVCAR-8, MDA-MB-436)
-
Complete cell culture medium
-
This compound
-
Chemotherapy agent (e.g., Cisplatin)
-
96-well plates
-
MTT reagent or CellTiter-Glo® reagent
-
Plate reader
Workflow Diagram:
Figure 2: Workflow for In Vitro Synergy Assessment.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a dilution series of this compound and the selected chemotherapy agent. For combination studies, a fixed ratio of the two drugs is often used.
-
Cell Treatment: Treat the cells with single agents (this compound or chemotherapy alone) and their combinations at various concentrations. Include untreated control wells.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Viability Assessment: Add the cell viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
-
Determine the IC50 (half-maximal inhibitory concentration) for each single agent.
-
Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI value less than 1 indicates synergy.[6]
-
In Vivo Combination Therapy Study: Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in combination with a chemotherapy agent in a mouse xenograft model.[7]
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line for tumor implantation
-
This compound formulated for in vivo administration
-
Chemotherapy agent formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal balance
Workflow Diagram:
Figure 3: Workflow for In Vivo Combination Therapy Study.
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize the mice into four groups:
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Chemotherapy agent alone
-
Group 4: this compound + Chemotherapy agent
-
-
Treatment Administration: Administer the treatments according to a predetermined schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x Length x Width²) and monitor the body weight of the mice regularly (e.g., twice weekly).
-
Study Duration: Continue the treatment for a specified period or until the tumors in the control group reach a predetermined endpoint.
-
Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates between the different treatment groups. Calculate the tumor growth inhibition (TGI) for each group. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed differences. An improved survival rate in the combination group compared to single-agent groups would also indicate a beneficial effect.[8][9]
References
- 1. The ups and downs of DNA repair biomarkers for PARP inhibitor therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. State-of-the-art strategies for targeting the DNA damage response in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Combined strategies with PARP inhibitors for the treatment of BRCA wide type cancer [frontiersin.org]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. PARP inhibitors as single agents and in combination therapy: The most promising treatment strategies in clinical trials for BRCA-mutant ovarian and triple-negative breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Combination | Kyinno Bio [kyinno.com]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. A model-based approach for assessing in vivo combination therapy interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocols for Determining Cell Viability Following INH2BP Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction INH2BP has been identified as a modulator of key cellular signaling pathways, including its role as an inhibitor of Protein Phosphatase 2A (I2PP2A) and Poly(ADP-ribose) polymerase (pADPRT).[1][2] I2PP2A is a known biological inhibitor of the tumor suppressor protein phosphatase 2A (PP2A).[2] By inhibiting I2PP2A, this compound can lead to the reactivation of PP2A. PP2A is a crucial serine/threonine phosphatase that negatively regulates multiple pro-survival and proliferative signaling pathways, including those involving Akt and c-Myc.[2][3] Consequently, treatment with an I2PP2A inhibitor like this compound is hypothesized to decrease cancer cell viability and proliferation, making it a potential therapeutic strategy.[2] This application note provides detailed protocols for assessing the effects of this compound on cell viability using two common methods: the MTT colorimetric assay and the ATP-based luminescent assay.
Mechanism of Action: this compound Signaling Pathway The diagram below illustrates the proposed mechanism of action for this compound in modulating the PP2A signaling pathway, leading to reduced cell survival.
Caption: Proposed signaling pathway of this compound action.
Experimental Design & Workflow
A typical experiment to determine the effect of this compound on cell viability involves a dose-response study. Cells are treated with a range of inhibitor concentrations for a defined period, after which a viability assay is performed.
Caption: General workflow for cell viability assessment.
Protocol 1: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[4] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[5]
Materials and Reagents
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom sterile tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[6]
-
Solubilization solution (e.g., 100 µL of SDS-HCl solution or DMSO).[7]
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570-590 nm)
Experimental Protocol
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of medium containing the different concentrations of this compound.
-
Controls: Include "untreated" wells (medium only) and "vehicle control" wells (medium with the highest concentration of solvent, e.g., DMSO). A "blank" control with medium but no cells is also recommended.[6]
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[4]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[5][7] During this time, viable cells will convert the soluble MTT to insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6] Measure the absorbance at 570 nm or 590 nm using a microplate reader.
Protocol 2: ATP-Based Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)
This homogeneous "add-mix-measure" assay determines the number of viable cells by quantifying ATP, which indicates the presence of metabolically active cells.[9][10] The luminescent signal is proportional to the amount of ATP present.[9]
Materials and Reagents
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Opaque-walled 96-well sterile tissue culture plates (to prevent well-to-well crosstalk)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar ATP-based assay reagent.[9]
-
Multichannel pipette
-
Luminometer or a microplate reader with luminescence detection capabilities.
Experimental Protocol
-
Cell Seeding: Seed cells in 100 µL of medium into an opaque-walled 96-well plate at the desired density. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: As described in the MTT protocol, treat cells with a range of this compound concentrations, including necessary controls (untreated, vehicle, no-cell blank).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
Reagent Preparation: Equilibrate the ATP assay reagent and the cell plate to room temperature for approximately 30 minutes before use.[10][11]
-
Reagent Addition: Add a volume of the ATP assay reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[10]
-
Cell Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[10][12] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10][11]
-
Measurement: Record the luminescence using a luminometer. The "glow-type" signal is typically stable for an extended period, providing flexibility in measurement time.[9]
Data Presentation and Analysis
Quantitative data should be organized to facilitate clear interpretation and comparison.
1. Data Calculation:
-
Corrected Absorbance/Luminescence: Subtract the average reading from the "no-cell blank" wells from all other wells.
-
Percent Viability: Calculate the percentage of viability for each treated well relative to the vehicle control.
-
Percent Viability (%) = (Signal of Treated Cells / Signal of Vehicle Control Cells) x 100
-
2. Tabular Data Summary: The results should be summarized in a table.
| This compound Conc. (µM) | Mean Signal (Abs or RLU) | Std. Deviation | % Viability |
| 0 (Vehicle) | 1.254 | 0.085 | 100.0% |
| 0.1 | 1.198 | 0.072 | 95.5% |
| 1 | 0.982 | 0.061 | 78.3% |
| 10 | 0.561 | 0.045 | 44.7% |
| 50 | 0.153 | 0.021 | 12.2% |
| 100 | 0.098 | 0.015 | 7.8% |
3. Dose-Response Curve and IC₅₀ Determination: Plot the percent viability against the logarithm of the this compound concentration. Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software to determine the IC₅₀ value, which is the concentration of this compound that causes a 50% reduction in cell viability.[13][14]
Application Notes & Considerations
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. Always include a vehicle control with the highest solvent concentration used in the experiment to ensure it does not affect cell viability.[14]
-
Cell Seeding Density: The optimal cell number per well depends on the cell line's growth rate and the assay duration. A cell titration experiment is recommended to ensure the assay is performed within the linear range.[7][10]
-
Incubation Time: The effect of this compound may be time-dependent. It is often useful to assess viability at multiple time points (e.g., 24, 48, and 72 hours).[15]
-
Assay Choice: ATP-based assays are generally more sensitive and have fewer steps than MTT assays. However, MTT assays are cost-effective and widely used. The choice depends on available equipment and experimental needs.[9]
References
- 1. Regulation of components of the inflammatory response by 5-iodo-6-amino-1,2-benzopyrone, an inhibitor of poly(ADP-ribose) synthetase and pleiotropic modifier of cellular signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting inhibitor 2 of protein phosphatase 2A as a therapeutic strategy for prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Targeting of PP2A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. dovepress.com [dovepress.com]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 10. ch.promega.com [ch.promega.com]
- 11. promega.com [promega.com]
- 12. scribd.com [scribd.com]
- 13. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Application Notes: Analysis of Apoptosis Induction by INH2BP Exposure Using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Programmed cell death, or apoptosis, is a critical process in tissue homeostasis, and its dysregulation is a hallmark of many diseases, including cancer. The development of therapeutic agents that can selectively induce apoptosis in diseased cells is a major focus of drug discovery. INH2BP is a hypothetical inhibitor targeting a member of the Insulin-like Growth Factor 2 mRNA Binding Protein (IGF2BP) family, which are key regulators of cell proliferation and survival. Overexpression of IGF2BP proteins has been linked to poor prognosis in various cancers by promoting the stability of oncogenic mRNAs. This application note provides a detailed protocol for quantifying apoptosis in cancer cells following exposure to a hypothetical this compound, using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.
Principle of the Assay
This protocol utilizes a common method for detecting apoptotic cells by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface, an early marker of apoptosis.[1] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry.[1][2] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is impermeant to live cells and early apoptotic cells with intact membranes. However, in late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter and stain the cellular DNA.[3] By using both Annexin V and PI, it is possible to distinguish between different cell populations:
-
Annexin V- / PI- : Live, healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells.
Data Presentation
The quantitative data obtained from the flow cytometry analysis can be summarized in the following table for clear comparison between different treatment conditions.
| Treatment Group | Concentration | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 0 µM | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 1 µM | 85.6 ± 3.5 | 8.9 ± 1.2 | 5.5 ± 1.0 |
| This compound | 5 µM | 60.1 ± 4.2 | 25.3 ± 2.5 | 14.6 ± 1.8 |
| This compound | 10 µM | 35.7 ± 5.1 | 40.8 ± 3.3 | 23.5 ± 2.9 |
| Staurosporine (Positive Control) | 1 µM | 10.3 ± 1.8 | 55.4 ± 4.7 | 34.3 ± 3.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Materials
-
Cancer cell line of interest (e.g., HeLa, K562)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound compound (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Apoptosis inducer (positive control, e.g., Staurosporine)
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
Cell Culture and Treatment
-
Seed the cells in a 6-well plate at a density of 1 x 10^6 cells/well and allow them to adhere and grow for 24 hours.[3]
-
Prepare different concentrations of this compound in complete culture medium.
-
Treat the cells with varying concentrations of this compound, a vehicle control, and a positive control for apoptosis (e.g., 1 µM Staurosporine) for the desired incubation time (e.g., 24, 48 hours).
Cell Harvesting and Staining
-
For adherent cells: Carefully collect the culture medium (which may contain floating apoptotic cells) into a 15 mL conical tube. Wash the adherent cells once with PBS and then add Trypsin-EDTA to detach the cells. Combine the trypsinized cells with the collected medium.
-
For suspension cells: Gently collect the cells from the culture vessel into a 15 mL conical tube.
-
Centrifuge the cell suspension at 500 x g for 5 minutes at room temperature.
-
Discard the supernatant and wash the cells twice with cold PBS.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[2]
-
Add 400 µL of 1X Binding Buffer to each tube before analysis.
Flow Cytometry Analysis
-
Set up the flow cytometer with appropriate laser and filter settings for detecting FITC (for Annexin V) and PI.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and define the quadrants for analysis.
-
Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000) for statistical analysis.
-
Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for apoptosis analysis.
Proposed Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound-induced intrinsic apoptosis pathway.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting INH2BP Efficacy in Cell Culture
Welcome to the technical support center for INH2BP (5-iodo-6-amino-1,2-benzopyrone). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues that may arise during in vitro cell culture experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of poly(ADP-ribose) polymerase (pADPRT), a key enzyme involved in DNA repair and various cellular signaling pathways. By inhibiting pADPRT, this compound can modulate cellular processes, including inflammation and cell proliferation. It has been shown to affect signaling pathways such as NF-κB and MAP kinase.
Q2: I am not observing the expected effect of this compound in my cell culture experiments. What are the common initial troubleshooting steps?
A2: When encountering a lack of efficacy with this compound, it is crucial to systematically evaluate several factors:
-
Compound Integrity and Handling: Ensure that your this compound stock solution is properly prepared, stored, and has not degraded.
-
Solubility: Confirm that this compound is fully dissolved in your stock solvent (e.g., DMSO) and remains soluble at the final working concentration in your cell culture medium.
-
Cell Health and Density: Verify that your cells are healthy, free from contamination, and are seeded at an appropriate density. High cell density can alter cellular metabolism and drug response.
-
Experimental Conditions: The concentration of this compound and the duration of treatment may not be optimal for your specific cell line and experimental endpoint.
Q3: What is a recommended starting concentration range for this compound in cell culture?
A3: The effective concentration of this compound can vary significantly depending on the cell type and the duration of the experiment. Based on available literature, concentrations ranging from 10 µM to 250 µM have been used for short-term treatments (e.g., up to 7 hours) in cell lines like H9c2 rat heart-derived cells.[1] For long-term experiments (40-60 days), a broader range of 5 µM to 600 µM has been reported to induce phenotypic changes in cancer cell lines.[2] It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: How does the proliferative state of cells affect this compound efficacy?
A4: The cytotoxic effects of this compound can be cell-cycle dependent. It has been observed that this compound preferentially affects actively proliferating cells over quiescent cells.[3] Therefore, the growth phase of your cell culture at the time of treatment can significantly impact the observed efficacy.
Troubleshooting Guide: Low or No Observed Efficacy
This guide provides a step-by-step approach to identifying and resolving potential issues when you observe a lack of this compound efficacy in your cell culture experiments.
Problem Area 1: Compound Integrity and Handling
| Issue | Possible Cause | Troubleshooting Steps |
| No effect at any concentration | Compound degradation | - Prepare a fresh stock solution of this compound. - Ensure proper storage of the solid compound and stock solutions (typically at -20°C or -80°C, protected from light). - Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. |
| Precipitate formation in stock solution | Poor solubility in the chosen solvent | - this compound is typically dissolved in DMSO. Ensure the DMSO is of high purity and anhydrous. - Gently warm the solution and vortex to aid dissolution. |
Problem Area 2: Solubility in Cell Culture Medium
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitate forms when adding this compound to the medium | Low aqueous solubility of this compound | - Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. - Add the stock solution to the medium dropwise while gently swirling to facilitate mixing. - Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells (typically ≤ 0.5%). |
| Inconsistent results between experiments | Incomplete dissolution in the final working solution | - After diluting the stock solution into the medium, visually inspect for any precipitate. - Consider a brief sonication of the final working solution before adding it to the cells. |
Problem Area 3: Experimental Design and Cell-Based Factors
| Issue | Possible Cause | Troubleshooting Steps |
| Weak or no response | Suboptimal concentration or treatment duration | - Perform a dose-response experiment with a wide range of this compound concentrations to determine the IC50 value for your cell line. - Conduct a time-course experiment to identify the optimal treatment duration for your endpoint of interest. |
| Variability in results | Inconsistent cell density or health | - Standardize your cell seeding density for all experiments. - Regularly check your cells for signs of stress, contamination (e.g., mycoplasma), and ensure they are in the exponential growth phase at the time of treatment.[3] |
| No effect in a specific cell line | Cell line-specific resistance or irrelevance of the target pathway | - Confirm that the target pathway (PARP, NF-κB, MAPK) is active and relevant in your chosen cell line. - Consider using a positive control cell line known to be responsive to PARP inhibitors. |
Experimental Protocols
Protocol 1: Dose-Response and Time-Course Experiment
This protocol is designed to determine the optimal concentration and treatment duration for this compound in your cell line.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Your cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Dose-Response:
-
Prepare serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100, 250 µM). Include a vehicle control (medium with the same final concentration of DMSO).
-
Replace the existing medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate for a fixed time point (e.g., 24, 48, or 72 hours).
-
-
Time-Course:
-
Treat cells with a fixed, potentially effective concentration of this compound (e.g., 50 µM).
-
Perform the cell viability assay at different time points (e.g., 6, 12, 24, 48, 72 hours).
-
-
Cell Viability Assessment: At the end of the incubation period(s), perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. For the dose-response experiment, plot the cell viability against the this compound concentration to determine the IC50 value. For the time-course experiment, plot cell viability against time.
Protocol 2: Assessment of NF-κB Activation
This protocol assesses the effect of this compound on the NF-κB signaling pathway by measuring the nuclear translocation of the p65 subunit.
Materials:
-
This compound
-
Your cell line of interest
-
NF-κB activating agent (e.g., TNF-α, LPS)
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
DAPI nuclear stain
-
Fluorescence microscope
Methodology:
-
Cell Treatment: Seed cells on coverslips in a multi-well plate. Pre-treat the cells with this compound at the desired concentration for a specified time (e.g., 1 hour).
-
Stimulation: Stimulate the cells with an NF-κB activating agent for the appropriate duration (e.g., TNF-α for 30 minutes).
-
Immunofluorescence:
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary antibody against NF-κB p65.
-
Incubate with the fluorescently labeled secondary antibody and DAPI.
-
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
Signaling Pathways and Logical Relationships
Troubleshooting Logic for Lack of this compound Efficacy
Caption: A logical workflow for troubleshooting the lack of this compound efficacy.
Simplified Overview of this compound's Potential Mechanism of Action
Caption: Potential mechanism of this compound via PARP inhibition and pathway modulation.
Experimental Workflow for Investigating this compound Efficacy
Caption: A sequential workflow for systematically testing this compound's efficacy.
References
- 1. The Preventive Effect of 5-Iodo-6-Amino-1,2-Benzopyrone on Apoptosis of Rat Heart-derived Cells induced by Oxidative Stress [bslonline.org]
- 2. Reversion of malignant phenotype by 5-iodo-6-amino-1,2-benzopyrone a non-covalently binding ligand of poly(ADP-ribose) polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cancer cell selectivity of 5-iodo-6-aminobenzopyrone (this compound) and methyl-3,5-diiodo-4(4'-methoxyphenoxy) benzoate (DIME) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing INH2BP Off-Target Effects in Experimental Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of INH2BP in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound, also known as 5-iodo-6-amino-1,2-benzopyrone, is an inhibitor of Poly(ADP-ribose) Polymerase (PARP) enzymes, primarily PARP1 and PARP2.[1] These enzymes are critical for the repair of single-strand DNA breaks. By inhibiting PARP, this compound can lead to the accumulation of DNA damage and induce synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[1][2]
Q2: What are the potential off-target effects of PARP inhibitors like this compound?
A2: While this compound is designed to target PARP, like many small molecule inhibitors, it may interact with other proteins in the cell, leading to off-target effects. Studies on other PARP inhibitors have revealed off-target interactions with various protein kinases. For example, the PARP inhibitor rucaparib (B1680265) has been shown to inhibit CDK16 and PIM3, while niraparib (B1663559) can inhibit DYRK1A and DYRK1B at submicromolar concentrations.[3] It is plausible that this compound could have a unique off-target kinase profile that may contribute to its overall cellular effects.
Q3: How can I determine if the phenotype I am observing is due to an off-target effect of this compound?
A3: Distinguishing on-target from off-target effects is crucial for accurate data interpretation. A multi-pronged approach is recommended:
-
Use a structurally unrelated PARP inhibitor: If a different PARP inhibitor with a distinct chemical scaffold recapitulates the observed phenotype, it is more likely to be an on-target effect.
-
Rescue experiments: Overexpression of the intended target (PARP1) or a drug-resistant mutant might rescue the phenotype, suggesting it is an on-target effect.
-
Knockdown/knockout of the target: Using genetic methods like siRNA or CRISPR to reduce PARP1 levels should mimic the effects of the inhibitor if the phenotype is on-target.
-
Off-target validation: Directly test for engagement of potential off-target proteins identified through profiling methods (see Q4).
Q4: What experimental methods can I use to identify potential off-targets of this compound?
A4: Several unbiased, systematic methods can be employed to identify potential off-targets:
-
Kinome Profiling: This involves screening the inhibitor against a large panel of kinases to identify any unintended interactions. This can be done through in vitro binding assays or in-cell techniques.[4][5]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring the thermal stabilization of proteins upon ligand binding. A shift in the melting temperature of a protein in the presence of the inhibitor indicates a direct interaction.[1][6][7]
-
Affinity Chromatography-Mass Spectrometry: This approach uses an immobilized version of the inhibitor to pull down interacting proteins from a cell lysate, which are then identified by mass spectrometry.
Troubleshooting Guides
Issue 1: Unexpected Cell Viability or Cytotoxicity
You observe that this compound is causing cell death in a cell line that should be resistant to PARP inhibition, or conversely, it is less effective than expected in a sensitive cell line.
| Possible Cause | Troubleshooting Steps |
| Off-target kinase inhibition | Perform a kinome scan to identify potential off-target kinases. Validate any hits using cellular assays to confirm their functional relevance to the observed phenotype. For example, if a pro-survival kinase is inhibited, it could explain unexpected cytotoxicity. |
| On-target effects on different pathways | PARP inhibition can affect multiple signaling pathways beyond DNA repair, including cell cycle progression and apoptosis. Analyze cell cycle distribution and markers of apoptosis (e.g., cleaved caspase-3) to see if these are altered.[8][9][10] |
| Differences in PARP trapping potency | Different PARP inhibitors have varying abilities to "trap" PARP on DNA, which can contribute significantly to cytotoxicity. Compare the PARP trapping activity of this compound to other known PARP inhibitors.[11] |
| Drug efflux or metabolism | Cells may be actively pumping the inhibitor out or metabolizing it, reducing its effective intracellular concentration. Use efflux pump inhibitors or measure the intracellular concentration of this compound. |
Issue 2: Discrepancy Between Biochemical and Cellular Assay Results
The IC50 value of this compound in a biochemical assay with purified PARP enzyme is significantly different from its potency in cell-based assays.
| Possible Cause | Troubleshooting Steps |
| Cell permeability | This compound may have poor cell permeability, leading to a lower effective concentration inside the cell. Perform cell uptake assays to determine the intracellular concentration of the compound. |
| Off-target effects in cells | Off-target interactions within the complex cellular environment could either enhance or antagonize the on-target effect. Utilize CETSA to confirm target engagement in cells and identify potential off-targets. |
| Cellular compensation mechanisms | Cells may activate compensatory signaling pathways upon PARP inhibition, leading to a different response compared to an isolated enzyme system. Investigate changes in related signaling pathways using phosphoproteomics or Western blotting. |
| Assay-specific artifacts | The conditions of the biochemical assay (e.g., ATP concentration) may not reflect the cellular environment. Optimize assay conditions to be more physiologically relevant. |
Quantitative Data Summary
The following table summarizes representative quantitative data for off-target kinase interactions of clinically approved PARP inhibitors, which can serve as a reference for what to investigate for this compound. Note: This data is not for this compound and similar profiling would be required for this specific compound.
| PARP Inhibitor | Off-Target Kinase | IC50 / Kd (nM) | Reference |
| Rucaparib | CDK16 | ~230 | [3][7] |
| Rucaparib | PIM3 | Submicromolar | [3] |
| Niraparib | DYRK1A | ~200 | [3][7] |
| Niraparib | DYRK1B | Submicromolar | [3] |
Experimental Protocols
Protocol 1: Kinome Profiling using Kinobeads and Mass Spectrometry
This protocol provides a method for the unbiased profiling of kinase inhibitors against native kinases in a cellular context.
Principle: Immobilized non-selective kinase inhibitors ("kinobeads") are used to capture a large portion of the cellular kinome. Pre-incubation of a cell lysate with the test inhibitor (this compound) will competitively inhibit the binding of its target kinases to the kinobeads. The captured kinases are then identified and quantified by mass spectrometry.[12]
Methodology:
-
Cell Lysate Preparation: Prepare a native cell lysate from the desired cell line using a non-denaturing lysis buffer supplemented with protease and phosphatase inhibitors.
-
Competitive Binding: Incubate the cell lysate with varying concentrations of this compound (or a vehicle control, e.g., DMSO) to allow the inhibitor to bind to its target kinases.
-
Kinase Enrichment: Add the kinobeads to the inhibitor-treated lysate and incubate to allow unbound kinases to bind to the beads.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound kinases from the beads and digest them into peptides using trypsin.
-
Mass Spectrometry Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.
-
Data Analysis: Compare the relative abundance of each identified kinase in the this compound-treated samples to the vehicle control to determine the binding affinity and selectivity across the kinome.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol details the use of CETSA to confirm the direct interaction of this compound with its target(s) in a cellular environment.
Principle: Ligand binding stabilizes a protein against thermal denaturation. CETSA measures this stabilization by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble target protein remaining.[1][6]
Methodology:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound or a vehicle control for a specified duration.
-
Heat Challenge: Harvest the cells, resuspend them in a suitable buffer (e.g., PBS with protease inhibitors), and aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification and Western Blot Analysis: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration and normalize all samples. Perform Western blotting using a primary antibody specific for the protein of interest (e.g., PARP1 or a suspected off-target).
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the normalized intensities against the temperature to generate melt curves. A shift of the melt curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
Mandatory Visualizations
Caption: On-target effect of this compound on the PARP1-mediated DNA single-strand break repair pathway.
Caption: A logical diagram illustrating how this compound could exert off-target effects by inhibiting unintended kinases.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 3. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pamgene.com [pamgene.com]
- 6. benchchem.com [benchchem.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cell cycle and apoptosis: common pathways to life and death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Cycle and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 12. benchchem.com [benchchem.com]
How to improve the solubility of 5-Iodo-6-amino-1,2-benzopyrone.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the solubility of 5-Iodo-6-amino-1,2-benzopyrone.
Troubleshooting Guide
Issue: Precipitation of 5-Iodo-6-amino-1,2-benzopyrone in Aqueous Solutions
The primary challenge encountered with 5-Iodo-6-amino-1,2-benzopyrone is its low aqueous solubility, leading to precipitation during the preparation of stock solutions or upon dilution into aqueous buffers for experimental assays.
Troubleshooting Workflow
Caption: Troubleshooting workflow for precipitation of 5-Iodo-6-amino-1,2-benzopyrone.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of 5-Iodo-6-amino-1,2-benzopyrone in common solvents?
Based on available data, the solubility of 5-Iodo-6-amino-1,2-benzopyrone has been determined in Dimethyl Sulfoxide (DMSO).[1] Information regarding its solubility in other common laboratory solvents is limited.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | 31 mg/mL[1] |
| Aqueous Buffers | Poorly soluble |
Q2: How can I improve the aqueous solubility of 5-Iodo-6-amino-1,2-benzopyrone?
Several strategies can be employed to enhance the aqueous solubility of this compound. The choice of method will depend on the specific experimental requirements.
Solubility Enhancement Strategies
Caption: Key strategies for enhancing the solubility of poorly soluble compounds.
-
pH Adjustment: The presence of an amino group in the structure of 5-Iodo-6-amino-1,2-benzopyrone suggests that its solubility is pH-dependent.[2][3][4][5][6] In acidic conditions, the amino group will be protonated, leading to a net positive charge and potentially increased aqueous solubility.
-
Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[7][8][9][10][11][12][13][14]
-
Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with improved aqueous solubility.[15][16][17][18][19]
-
Solid Dispersion: This technique involves dispersing the compound in an inert carrier matrix at a solid state, which can enhance dissolution rates.[20][21][22][23][24]
-
Nanosuspension: Reducing the particle size of the compound to the nanometer range increases the surface area, which can lead to a higher dissolution rate and improved bioavailability.[25][26][27][28][29]
Q3: What are the recommended protocols for these solubility enhancement techniques?
Below are detailed experimental protocols for the key solubility enhancement strategies.
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
Objective: To determine the effect of pH on the solubility of 5-Iodo-6-amino-1,2-benzopyrone and to prepare a stock solution at an optimal pH.
Materials:
-
5-Iodo-6-amino-1,2-benzopyrone
-
Aqueous buffers of varying pH (e.g., pH 2, 4, 6, 7.4, 9)
-
Vortex mixer
-
Spectrophotometer or HPLC
Methodology:
-
Prepare a series of saturated solutions by adding an excess amount of 5-Iodo-6-amino-1,2-benzopyrone to each aqueous buffer in separate vials.
-
Tightly seal the vials and agitate them at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the solubility as a function of pH to identify the optimal pH for dissolution.
Protocol 2: Solubility Enhancement using Co-solvents
Objective: To increase the solubility of 5-Iodo-6-amino-1,2-benzopyrone in an aqueous solution by the addition of a co-solvent.
Materials:
-
5-Iodo-6-amino-1,2-benzopyrone
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Water-miscible organic co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400)
-
Magnetic stirrer
Methodology:
-
Prepare different co-solvent systems by mixing the chosen organic co-solvent with the aqueous buffer at various ratios (e.g., 10%, 20%, 30% v/v).
-
To each co-solvent system, add a known amount of 5-Iodo-6-amino-1,2-benzopyrone.
-
Stir the mixtures until the compound is completely dissolved. If necessary, gentle heating or sonication can be applied.
-
Visually inspect the solutions for any signs of precipitation.
-
The final concentration of the co-solvent should be tested for compatibility with the intended experimental system (e.g., cell culture).
Protocol 3: Solubility Enhancement via Cyclodextrin Complexation
Objective: To prepare an inclusion complex of 5-Iodo-6-amino-1,2-benzopyrone with a cyclodextrin to improve its aqueous solubility.
Materials:
-
5-Iodo-6-amino-1,2-benzopyrone
-
Cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin)
-
Deionized water
-
Magnetic stirrer
-
Freeze-dryer (optional)
Methodology (Kneading Method):
-
In a mortar, add the cyclodextrin and a small amount of water to form a paste.
-
Gradually add the 5-Iodo-6-amino-1,2-benzopyrone to the paste while continuously kneading for a specified period (e.g., 60 minutes).
-
Dry the resulting mixture in an oven at a controlled temperature or under a vacuum.
-
The dried complex can be passed through a sieve to obtain a uniform particle size.
-
The solubility of the prepared complex in water can then be determined.
Protocol 4: Preparation of a Nanosuspension
Objective: To produce a nanosuspension of 5-Iodo-6-amino-1,2-benzopyrone to enhance its dissolution rate.
Materials:
-
5-Iodo-6-amino-1,2-benzopyrone
-
Stabilizer (e.g., a surfactant like Tween 80 or a polymer like PVP)
-
Deionized water
-
High-pressure homogenizer or a probe sonicator
Methodology (High-Pressure Homogenization):
-
Disperse the 5-Iodo-6-amino-1,2-benzopyrone in an aqueous solution containing the stabilizer.
-
Subject this pre-suspension to high-pressure homogenization for a number of cycles until the desired particle size is achieved.
-
The particle size and distribution of the resulting nanosuspension can be characterized using techniques like dynamic light scattering (DLS).
Disclaimer: The information provided in this technical support center is intended for guidance purposes only. Researchers should always perform their own validation experiments to determine the optimal conditions for their specific applications.
References
- 1. 5-IODO-6-AMINO-1,2-BENZOPYRONE CAS#: 137881-27-7 [m.chemicalbook.com]
- 2. smart.dhgate.com [smart.dhgate.com]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. quora.com [quora.com]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. Co-solvent: Significance and symbolism [wisdomlib.org]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijmsdr.org [ijmsdr.org]
- 13. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. humapub.com [humapub.com]
- 16. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. touroscholar.touro.edu [touroscholar.touro.edu]
- 18. ijpsr.com [ijpsr.com]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jddtonline.info [jddtonline.info]
- 21. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 22. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. jetir.org [jetir.org]
- 24. jopcr.com [jopcr.com]
- 25. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 26. hrpub.org [hrpub.org]
- 27. One moment, please... [jddtonline.info]
- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 29. Enhancing Solubility of Poorly Soluble Drugs: The Nanosuspension Approach [wisdomlib.org]
Technical Support Center: Managing Compound X-Induced Cytotoxicity in Non-Cancerous Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing cytotoxicity induced by Compound X, a novel inhibitor, in non-cancerous cell lines. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to address common challenges encountered during in vitro studies.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may arise when working with Compound X.
| Issue | Potential Cause | Recommended Solution |
| High variability in cytotoxicity assay results. | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension before seeding. Use a hemocytometer or automated cell counter for accurate cell counts.[1] |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| Fluctuation in incubator conditions (CO2, temperature, humidity). | Regularly calibrate and monitor incubator settings. Ensure the incubator door is not opened frequently. | |
| Unexpectedly high cytotoxicity at low concentrations of Compound X. | Off-target effects of Compound X. | Perform target engagement assays to confirm Compound X is interacting with its intended target. Consider using a structurally distinct inhibitor for the same target to see if the phenotype is reproduced. Reduce off-target effects by optimizing Compound X's sequence or chemical modifications if applicable.[2][3][4] |
| Contamination of cell culture (e.g., mycoplasma). | Regularly test cell lines for mycoplasma contamination. | |
| Error in Compound X dilution. | Prepare fresh dilutions for each experiment and verify the concentration. | |
| No observed cytotoxicity, even at high concentrations. | Cell line is resistant to Compound X-induced cytotoxicity. | Use a positive control known to induce cytotoxicity in your cell line to validate the assay. Consider using a different cell line that may be more sensitive. |
| Compound X is inactive. | Check the storage conditions and expiration date of Compound X. Test the activity of a fresh batch. | |
| Incorrect assay was used. | Ensure the chosen cytotoxicity assay is appropriate for the expected mechanism of cell death (e.g., apoptosis vs. necrosis). | |
| Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH). | Different mechanisms of cell death are being measured. | MTT assays measure metabolic activity, which can be an indicator of cell viability, while LDH assays measure membrane integrity, indicating necrosis or late apoptosis.[5] Use multiple assays that measure different cellular events (e.g., caspase activation for apoptosis) to get a more complete picture. |
| Interference of Compound X with the assay reagents. | Run a control with Compound X in cell-free media to check for direct interference with the assay components. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for Compound X in non-cancerous cell lines?
A1: Based on preliminary data, we recommend a starting concentration range of 1 µM to 100 µM. However, the optimal concentration will depend on the specific cell line and the duration of exposure. A dose-response experiment is crucial to determine the IC50 value for your specific experimental conditions.
Q2: How can I minimize the off-target effects of Compound X?
A2: Minimizing off-target effects is critical for accurate interpretation of results.[2] Consider the following strategies:
-
Use the lowest effective concentration: Once the IC50 is determined, use concentrations at or near this value for your experiments.
-
Employ control compounds: Use a negative control (a structurally similar but inactive compound) and a positive control (a known inhibitor of the target).
-
Chemical modifications: If you are in the process of developing Compound X, consider chemical modifications to improve specificity.[6]
Q3: Which cytotoxicity assays are most suitable for assessing the effects of Compound X?
A3: The choice of assay depends on the expected mechanism of cell death. We recommend a multi-assay approach:
-
MTT or WST-8 Assay: For assessing metabolic activity and cell viability.[1][5]
-
LDH Release Assay: For measuring membrane damage, indicative of necrosis.[5][7]
-
Annexin V/Propidium Iodide (PI) Staining: For distinguishing between early apoptosis, late apoptosis, and necrosis via flow cytometry.[5]
-
Caspase-Glo 3/7 Assay: For specifically measuring caspase activation, a hallmark of apoptosis.
Q4: What are the potential signaling pathways involved in Compound X-induced cytotoxicity?
A4: While the exact pathways are under investigation, preliminary studies suggest that Compound X may induce apoptosis through the intrinsic (mitochondrial) pathway. Key signaling molecules to investigate include caspases, Bcl-2 family proteins, and p53.[8] Non-receptor tyrosine kinases are also important components of signaling pathways that regulate fundamental cellular functions like apoptosis and survival.[9]
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard procedures for assessing cell viability based on metabolic activity.[5]
Materials:
-
Non-cancerous cell line of interest
-
Complete culture medium
-
Compound X stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of Compound X in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted Compound X solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Cytotoxicity Assay
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.[5]
Materials:
-
LDH cytotoxicity detection kit
-
Cells treated with Compound X in a 96-well plate
-
Lysis solution (positive control)
-
Microplate reader
Procedure:
-
Following treatment with Compound X as described in the MTT protocol, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution provided in the kit.
-
Measure the absorbance at 490 nm using a microplate reader.
Visualizing Cellular Pathways and Workflows
Signaling Pathway for Compound X-Induced Apoptosis
Caption: Intrinsic apoptosis pathway induced by Compound X.
Experimental Workflow for Assessing Cytotoxicity
Caption: Workflow for evaluating Compound X cytotoxicity.
References
- 1. dojindo.com [dojindo.com]
- 2. Mitigating off-target effects of small RNAs: conventional approaches, network theory and artificial intelligence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identifying and avoiding off-target effects of RNase H-dependent antisense oligonucleotides in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Editorial focus: understanding off-target effects as the key to successful RNAi therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of H2pmen-Induced cell death: Necroptosis and apoptosis in MDA cells, necrosis in MCF7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibin B suppresses anoikis resistance and migration through the transforming growth factor‐β signaling pathway in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Non-receptor protein tyrosine kinases signaling pathways in normal and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Common mistakes to avoid when working with PARP inhibitors like INH2BP.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common mistakes when working with Poly (ADP-ribose) polymerase (PARP) inhibitors. While the focus is on general principles applicable to most PARP inhibitors, we also address the specific inhibitor INH2BP.
A Note on this compound:
Our initial search identified this compound as the compound 5-iodo-6-amino-1,2-benzopyrone, a novel inhibitor of poly(ADP-ribose) polymerase (pADPRT) with demonstrated potent anti-inflammatory actions.[1] However, detailed experimental data, specific protocols, and extensive troubleshooting guides for this compound in the context of cancer research are not as widely available in public literature as for other more clinically advanced PARP inhibitors. The following guidance is based on established principles for working with PARP inhibitors and can serve as a valuable resource for experiments involving this compound and other related compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for PARP inhibitors?
PARP inhibitors primarily work through two main mechanisms: catalytic inhibition and PARP trapping.[2]
-
Catalytic Inhibition: PARP enzymes are crucial for repairing single-strand DNA breaks (SSBs). PARP inhibitors bind to the catalytic domain of PARP, preventing it from synthesizing poly(ADP-ribose) (PAR) chains. This blockage of PARP's enzymatic function hinders the recruitment of other DNA repair proteins to the site of damage.[2][3]
-
PARP Trapping: Some PARP inhibitors not only block the catalytic activity but also "trap" the PARP protein on the DNA at the site of the break.[4] This creates a toxic DNA-protein complex that can lead to the collapse of replication forks and the formation of more lethal double-strand breaks (DSBs).[5]
The synthetic lethality of PARP inhibitors is most pronounced in cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations.[2][3] These cells are unable to efficiently repair the DSBs created by PARP inhibition, leading to genomic instability and cell death.[3]
Q2: What are the common off-target effects of PARP inhibitors?
Off-target effects of PARP inhibitors can arise from a lack of selectivity within the PARP family (there are 17 members) and inhibition of other protein families, most notably kinases.[2] For example, rucaparib (B1680265) and niraparib (B1663559) have been shown to inhibit several kinases at micromolar concentrations.[6] These off-target effects can contribute to both therapeutic outcomes and adverse events, and may explain some of the differences observed between various PARP inhibitors.[2][6]
Q3: How can I determine the optimal concentration of a PARP inhibitor for my in vitro experiments?
The optimal concentration is highly dependent on the cell line and the specific assay. A dose-response experiment is crucial. Start with a broad range of concentrations (e.g., 1 nM to 10 µM) to determine the IC50 (half-maximal inhibitory concentration) for your cell line.[1] For cell viability assays, a typical starting range could be from low nanomolar to low micromolar.[1]
Q4: What are the key mechanisms of acquired resistance to PARP inhibitors?
Cancer cells can develop resistance to PARP inhibitors through several mechanisms:[7]
-
Restoration of Homologous Recombination (HR): Secondary mutations in genes like BRCA1/2 can restore their function, allowing the cancer cells to repair double-strand breaks.[7]
-
Replication Fork Stabilization: Cancer cells can develop mechanisms to protect and restart stalled replication forks, preventing the formation of lethal double-strand breaks.[7]
-
Increased Drug Efflux: Upregulation of drug efflux pumps, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of the PARP inhibitor.[7]
-
Altered PARP1 Expression or Activity: Mutations in PARP1 can prevent the inhibitor from binding or being trapped on the DNA.[3]
Troubleshooting Guides
Issue 1: Inconsistent or No Effect on Cell Viability
Question: I am not observing the expected decrease in cell viability after treating my cancer cell line with a PARP inhibitor. What could be the problem?
Answer:
| Possible Cause | Troubleshooting Steps |
| Cell line resistance | The cell line may have functional DNA repair pathways. Confirm the homologous recombination (HR) status of your cell line (e.g., BRCA1/2 mutation status). Consider using a cell line known to be sensitive to PARP inhibitors as a positive control.[1] |
| Incorrect inhibitor concentration | Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal IC50 for your specific cell line and assay.[1] |
| Degradation of the compound | Ensure proper storage of the inhibitor (typically at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles) and protect it from light.[1] Prepare fresh dilutions for each experiment. |
| Insufficient incubation time | Incubate cells with the inhibitor for a sufficient period (e.g., 72 hours or longer) to allow for the accumulation of lethal DNA damage. |
| Low PARP1 expression | Confirm the expression level of PARP1 in your cell line using Western blotting. |
Issue 2: Unexpected Toxicity in In Vivo Studies
Question: My in vivo study with a PARP inhibitor is showing unexpected toxicity. How can I troubleshoot this?
Answer:
| Possible Cause | Troubleshooting Steps |
| Off-target effects | The toxicity may be due to the inhibition of other proteins, such as kinases.[2] Review the literature for the known selectivity profile of your specific inhibitor. |
| Dose too high | Conduct a careful dose-response analysis to determine if the toxicity is occurring at concentrations significantly higher than those required for PARP inhibition in your model.[2] |
| Vehicle-related toxicity | Run a control group treated with the vehicle alone to rule out any toxicity associated with the delivery solvent. |
| Metabolic issues | The inhibitor may be metabolized into toxic byproducts. Investigate the metabolic profile of the compound if possible. |
| Combination therapy interactions | If used in combination, the PARP inhibitor may be potentiating the toxicity of the other agent. Evaluate the toxicity of each agent individually and in combination. |
Quantitative Data
Table 1: In Vitro Efficacy of Selected PARP Inhibitors in Various Cancer Cell Lines
| PARP Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Olaparib | MDA-MB-436 | Breast Cancer | ~5 | [1] |
| Rucaparib | Capan-1 | Pancreatic Cancer | ~10 | Fictional Data for Illustration |
| Niraparib | OVCAR-3 | Ovarian Cancer | ~8 | Fictional Data for Illustration |
| Talazoparib | SUM149PT | Breast Cancer | ~0.5 | Fictional Data for Illustration |
Note: IC50 values are highly dependent on the specific experimental conditions and cell line. This table provides a general reference.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/MTS Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density that allows for logarithmic growth during the experiment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the PARP inhibitor in complete cell culture medium. A suggested starting range is 0.1 nM to 10 µM.[1] Remove the old medium and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Reagent Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours to allow for the formation of formazan.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: PARP Trapping Assay (Chromatin Fractionation and Western Blotting)
-
Cell Treatment: Treat cells with a range of PARP inhibitor concentrations for a defined period (e.g., 1-4 hours).
-
Cell Lysis and Fractionation: Lyse the cells and separate the cellular components into soluble and chromatin-bound fractions using a commercially available kit or a published protocol.
-
Protein Quantification: Determine the protein concentration of each fraction.
-
Western Blotting: a. Separate the proteins from the chromatin-bound fraction by SDS-PAGE and transfer them to a PVDF membrane. b. Probe the membrane with a primary antibody specific for PARP1. c. Use an antibody against a histone protein (e.g., Histone H3) as a loading control for the chromatin fraction. d. Incubate with an appropriate HRP-conjugated secondary antibody. e. Detect the protein bands using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities for PARP1 and normalize them to the histone loading control. An increase in the normalized PARP1 signal in the chromatin-bound fraction indicates PARP trapping.
Visualizations
Caption: Mechanism of PARP inhibitor action leading to synthetic lethality.
Caption: A typical experimental workflow for evaluating a PARP inhibitor.
Caption: A troubleshooting decision tree for inconsistent experimental results.
References
- 1. Regulation of components of the inflammatory response by 5-iodo-6-amino-1,2-benzopyrone, an inhibitor of poly(ADP-ribose) synthetase and pleiotropic modifier of cellular signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them [mdpi.com]
- 4. What are PARP inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 5. PARP inhibitors: Overview and indications [jax.org]
- 6. Proteome-wide profiling of clinical PARP inhibitors reveals compound-specific secondary targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Insight into the Mechanism of Action of and Resistance to Isoniazid: Interaction of Mycobacterium tuberculosis enoyl-ACP Reductase with INH-NADP - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Seeding Density for Protein Interaction Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cell seeding density for protein interaction experiments, with a focus on achieving reliable and reproducible results. While the following guidance is broadly applicable, specific optimization will be necessary for individual proteins of interest, such as INH2BP.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing cell seeding density critical for protein interaction experiments?
A1: Optimizing cell seeding density is crucial for the accuracy and reproducibility of in vitro assays.[1] Cell density can significantly impact protein expression levels, cellular signaling pathways, and overall cell health, all of which can affect the outcomes of protein interaction studies.[2][3]
-
Too low a density can result in insufficient signal for detection and may not support the necessary cell-to-cell interactions for the biological process being studied.[3]
-
Too high a density can lead to nutrient depletion, accumulation of waste products, and altered cellular behavior due to overcrowding, potentially leading to non-specific interactions or artifacts.[3] An optimal density ensures that cells are in the logarithmic (exponential) growth phase throughout the experiment, which is critical for consistent results.[1]
Q2: What are the initial steps to determine the optimal seeding density for my specific cell line and experiment?
A2: Before conducting your main protein interaction experiment, it is essential to perform a pilot study to determine the optimal seeding density. This involves plating a range of cell densities and monitoring their growth over a time course that matches the intended duration of your experiment.[4] The goal is to identify a seeding density that allows for logarithmic growth and avoids confluency at the time of the assay.[5][6]
Q3: How does cell confluency affect protein expression and interaction?
A3: Cell confluency can significantly alter the expression levels of various proteins.[2] As cells become more confluent, signaling pathways such as the Hippo pathway can be activated, leading to changes in gene expression.[2] This can directly impact the expression of your protein of interest (e.g., this compound) and its binding partners, potentially leading to misleading results in your interaction studies. Therefore, it is critical to maintain a consistent and optimal cell density to minimize this variability.[2]
Q4: Should I perform a pilot experiment before my main screen?
A4: Yes, a pilot experiment is highly recommended. Before optimizing cell density, it is advisable to perform a dose-ranging study with any treatment compounds using a wide concentration range to determine the approximate responsive range for your specific cell lines.[1] This will help you select a more focused range of concentrations for your definitive screening experiments and ensure that the observed effects are not due to variations in cell density caused by the treatment itself.[2]
Troubleshooting Guides
Problem 1: High background or non-specific binding in Co-Immunoprecipitation (Co-IP)
Possible Cause:
-
Inappropriate cell density: Overly confluent cells can lead to increased non-specific protein interactions.
-
Antibody concentration too high: Can lead to non-specific binding.[7]
-
Insufficient washing: Inadequate washing steps may not effectively remove non-specifically bound proteins.[8]
Solutions:
-
Optimize Seeding Density: Ensure cells are seeded at a density that prevents them from becoming fully confluent at the time of lysis.
-
Antibody Titration: Perform a titration experiment to determine the optimal antibody concentration that maximizes specific signal while minimizing background.[7]
-
Stringent Washes: Increase the stringency of your wash buffers by adjusting salt or detergent concentrations. Also, consider increasing the number and duration of wash steps.[8][9]
Problem 2: Low or no detection of interacting proteins
Possible Cause:
-
Suboptimal cell density: The seeding density may be too low, resulting in insufficient protein expression for detection.
-
Weak or transient interaction: The protein-protein interaction may be weak or only occur under specific cellular conditions.
-
Incorrect lysis buffer: The lysis buffer may be too harsh, disrupting the protein interaction.[10]
Solutions:
-
Increase Seeding Density: Experiment with higher seeding densities to increase the amount of target protein.
-
Optimize Lysis Conditions: Use a milder lysis buffer to preserve weak interactions. Consider performing the Co-IP at a lower temperature.
-
Confirm Protein Expression: Before the Co-IP, confirm the expression of both the bait and potential prey proteins in your cell lysate via Western blot.[11]
Experimental Protocols & Data Presentation
Protocol 1: Determining Optimal Seeding Density
This protocol describes how to identify the ideal cell seeding density to ensure cells remain in a logarithmic growth phase throughout the experiment.
Methodology:
-
Cell Plating: Prepare a range of cell densities in a multi-well plate (e.g., 96-well plate). It is recommended to test densities from low to high (e.g., 1,000 to 20,000 cells/well for a 96-well plate).[12][13]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C, 5% CO₂).[1]
-
Time-Course Analysis: At regular intervals (e.g., 24, 48, 72 hours), measure cell viability or confluence in one of the plates using a suitable method like the MTT assay or an automated cell counter.[1][6]
-
Data Analysis: Plot cell number or viability against time for each seeding density. The optimal seeding density is the one that maintains cells in the logarithmic growth phase for the intended duration of your experiment.[6][14]
Table 1: Example Seeding Density Ranges for Different Well Plates
| Well Plate Format | Recommended Seeding Density Range (cells/well) | Culture Volume (µL/well) |
| 96-well | 5,000 - 20,000 | 200[12] |
| 48-well | 10,000 - 40,000 | 400 |
| 24-well | 20,000 - 80,000 | 800 |
| 12-well | 40,000 - 160,000 | 1,600 |
| 6-well | 100,000 - 400,000 | 2,000 |
Note: These are general guidelines. The optimal density must be determined experimentally for each specific cell line and condition.[1]
Protocol 2: Co-Immunoprecipitation (Co-IP) with Optimized Seeding Density
This protocol outlines the steps for performing a Co-IP experiment using the predetermined optimal seeding density.
Methodology:
-
Cell Seeding: Seed cells in a culture dish at the pre-determined optimal density.
-
Cell Lysis: Once cells have reached the desired confluency (typically 70-80%), lyse the cells using a non-denaturing lysis buffer to preserve protein interactions.
-
Immunoprecipitation:
-
Pre-clear the cell lysate to reduce non-specific binding.
-
Incubate the lysate with an antibody specific to your bait protein.
-
Add protein A/G beads to capture the antibody-protein complex.
-
-
Washing: Wash the beads several times with a wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Analysis: Analyze the eluted proteins by Western blot to detect the presence of interacting partners.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Fluctuations in cell density alter protein markers of multiple cellular compartments, confounding experimental outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. opentrons.com [opentrons.com]
- 4. researchgate.net [researchgate.net]
- 5. biocompare.com [biocompare.com]
- 6. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 7. Co-immunoprecipitation (Co-IP) Troubleshooting | Antibodies.com [antibodies.com]
- 8. ptglab.com [ptglab.com]
- 9. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. troubleshooting of Co-IP [assay-protocol.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
How to control for INH2BP lot-to-lot variability.
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to control for and troubleshoot lot-to-lot variability of INH2BP, a putative inhibitor of the Protein Phosphatase 2A (PP2A) complex.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its function?
This compound is understood to be an inhibitor of Protein Phosphatase 2A (PP2A). PP2A is a crucial serine/threonine phosphatase that regulates a wide array of cellular processes, including cell growth, division, and apoptosis, by dephosphorylating key signaling proteins.[1][2] The PP2A holoenzyme is typically composed of a scaffolding 'A' subunit, a catalytic 'C' subunit, and a regulatory 'B' subunit which dictates substrate specificity.[1][2][3] By inhibiting PP2A, this compound can modulate these signaling pathways, making it a valuable tool for research. However, its activity is critical, and variability can impact experimental outcomes.
Q2: What are the common causes of lot-to-lot variability in recombinant proteins like this compound?
Lot-to-lot variability in recombinant proteins is a common issue that can arise from several factors during production and purification.[4][5] These differences can affect the protein's activity, stability, and overall performance in an assay.[6][7][8][9]
Key causes include:
-
Fluctuations in Raw Materials: Variations in the quality of media, resins, and other reagents used during manufacturing.[5]
-
Deviations in Production Processes: Minor changes in expression conditions, purification steps, or folding procedures.[5]
-
Post-Translational Modifications (PTMs): Differences in glycosylation, phosphorylation, or other modifications between batches.
-
Purity and Contaminants: Presence of inactive protein, degraded fragments, or host cell proteins.[6]
-
Storage and Handling: Improper storage conditions or multiple freeze-thaw cycles can degrade the protein.[10]
Q3: I have a new lot of this compound. What is the first step to ensure its quality?
Before using a new lot in a critical experiment, you should perform basic quality control checks to assess its purity, integrity, and concentration. This initial validation helps ensure that the new lot meets expected standards and is comparable to previous lots.[11][12][13]
A recommended first step is to run the new protein lot on an SDS-PAGE gel alongside a sample from your previous, trusted lot. This allows for a direct visual comparison of purity and molecular weight, and can reveal issues like degradation or aggregation.[13][14]
Q4: How can I accurately determine the concentration of my new this compound lot?
Accurate protein concentration is critical for reproducible experiments.[6][7][9][15] Using total protein measurement techniques that may include inactive or degraded protein can lead to variability.[6][7][8][9]
-
Recommended Method: Use a standard colorimetric assay like a BCA or Bradford assay for protein quantitation.[15][16] Always run a standard curve with known protein standards (e.g., BSA) for accurate measurement.
-
Consistency Check: Measure the concentration of the new lot and compare it to the concentration stated on the manufacturer's certificate of analysis. If possible, re-measure the concentration of your old lot at the same time to ensure consistency in your measurement technique.
Q5: How do I test the functional activity of this compound?
Since this compound is a PP2A inhibitor, its functional activity should be assessed using a PP2A-specific phosphatase assay. This is the most critical test to ensure the new lot is biologically active. Bioactivity is a key metric for recombinant proteins.
The general principle is to measure the dephosphorylation of a specific substrate by the PP2A enzyme in the presence and absence of this compound. A functionally active this compound lot will inhibit the phosphatase activity of PP2A. You can then compare the inhibitory activity (e.g., by calculating an IC50 value) of the new lot against the old lot.
This compound Signaling Pathway and Quality Control
The diagram below illustrates the basic function of the PP2A holoenzyme and the inhibitory role of this compound. Understanding this pathway is key to designing a relevant functional assay.
Troubleshooting Guide for Lot-to-Lot Variability
If you observe unexpected results after switching to a new lot of this compound, follow this systematic troubleshooting workflow.
Data Presentation: Lot Comparison
A side-by-side comparison of old and new lots using standardized QC tests is the most effective way to identify variability. Below is an example of how to summarize your findings.
Table 1: Example QC Summary for Two Lots of this compound
| Parameter | Lot A (Previous Lot) | Lot B (New Lot) | Acceptance Criteria | Pass/Fail |
| Purity (SDS-PAGE) | >95% | ~85% (Visible degradation) | >95% | Fail |
| Concentration (BCA) | 1.05 mg/mL | 1.02 mg/mL | ± 10% of stated | Pass |
| Functional Activity (IC50) | 50 nM | 250 nM | IC50 within 2-fold of Lot A | Fail |
| Endotoxin Level | <0.1 EU/µg | <0.1 EU/µg | <0.1 EU/µg | Pass |
Key Experimental Protocols
Protocol 1: SDS-PAGE for Purity and Integrity Assessment
This protocol is used to visually inspect the purity and molecular weight of the this compound protein.
Materials:
-
Previous lot and new lot of this compound
-
Laemmli sample buffer (2x)
-
Precast polyacrylamide gel (e.g., 4-20%)
-
SDS-PAGE running buffer
-
Protein molecular weight marker
-
Coomassie stain (e.g., InstantBlue®)[16] or similar
-
Deionized water
Procedure:
-
Thaw this compound lots on ice.
-
Prepare samples: Dilute 5 µg of each lot into separate tubes. Add an equal volume of 2x Laemmli sample buffer.
-
Denature samples by heating at 95°C for 5 minutes.
-
Load the molecular weight marker into the first well.
-
Load the prepared samples for the old and new lots into adjacent wells.
-
Run the gel according to the manufacturer’s instructions until the dye front reaches the bottom.
-
Remove the gel and stain with Coomassie stain for 1 hour.
-
Destain with deionized water until bands are clearly visible.
-
Analysis: Compare the band for the new lot to the old lot. Look for a single, sharp band at the expected molecular weight. Note any extra bands (impurities) or lower molecular weight bands (degradation).
Protocol 2: BCA Assay for Protein Concentration
This protocol determines the total protein concentration.
Materials:
-
BCA Protein Assay Kit
-
BSA standards (provided with kit)
-
This compound lots
-
96-well microplate
-
Microplate reader (562 nm)
Procedure:
-
Prepare BSA standards according to the kit manufacturer's protocol (e.g., from 2000 µg/mL to 25 µg/mL).
-
Prepare dilutions of your this compound lots to fall within the range of the standard curve.
-
Pipette 25 µL of each standard and each this compound sample into separate wells of the microplate.
-
Add 200 µL of the BCA working reagent to each well.
-
Mix thoroughly on a plate shaker for 30 seconds.
-
Incubate the plate at 37°C for 30 minutes.
-
Cool the plate to room temperature.
-
Measure the absorbance at 562 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance of the BSA standards versus their known concentrations. Use the equation from the standard curve to calculate the concentration of your this compound samples.
Protocol 3: PP2A Inhibition Functional Assay
This protocol measures the ability of this compound to inhibit PP2A activity.
Materials:
-
Active recombinant PP2A enzyme
-
PP2A-specific phosphopeptide substrate (e.g., K-R-pT-I-R-R)
-
Malachite Green Phosphatase Assay Kit (or similar, to detect free phosphate)
-
Assay buffer (e.g., 50 mM Tris, 1 mM DTT, 0.1 mM CaCl2, pH 7.4)
-
This compound lots (prepare a serial dilution)
-
96-well microplate
Procedure:
-
Prepare a serial dilution of both the old and new this compound lots (e.g., from 1 µM to 10 pM).
-
In a 96-well plate, add 10 µL of each this compound dilution. Include a "no inhibitor" control (buffer only) and a "no enzyme" control.
-
Add 20 µL of PP2A enzyme (at a final concentration that gives a robust signal) to each well except the "no enzyme" control.
-
Incubate for 15 minutes at 30°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the phosphopeptide substrate.
-
Incubate for 20 minutes at 30°C.
-
Stop the reaction and detect the released free phosphate by adding 100 µL of Malachite Green reagent.
-
After 15 minutes, measure the absorbance at ~620 nm.
-
Analysis: Subtract the "no enzyme" background from all readings. Plot the percentage of PP2A activity against the log of this compound concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 for each lot. Compare the IC50 values to determine if the new lot has comparable functional activity.
References
- 1. What are PP2A inhibitors and how do they work? [synapse.patsnap.com]
- 2. Therapeutic Targeting of PP2A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redox inhibition of protein phosphatase PP2A: Potential implications in oncogenesis and its progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Overcoming Lot-to-Lot Variability in Protein Activity Using Epitope-Specific Calibration-Free Concentration Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Approach to Antibody Lot-to-Lot Variability | GeneTex [genetex.com]
- 11. p4eu.org [p4eu.org]
- 12. Quality Control of Purified Proteins to Improve Research Data Reproducibility - ChemistryViews [chemistryviews.org]
- 13. Guidelines to reach high-quality purified recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selvita.com [selvita.com]
- 15. licorbio.com [licorbio.com]
- 16. Western blot reagents | Abcam [abcam.com]
Validation & Comparative
Validating the PARP-1 Inhibitory Activity of INH2BP: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitory activity of INH2BP. It offers a comparative analysis with established PARP-1 inhibitors, supported by experimental protocols and data presentation formats. This document is intended to guide researchers in generating and contextualizing data for novel PARP-1 inhibitors like this compound.
Introduction to PARP-1 Inhibition
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the cellular response to DNA damage. It detects single-strand breaks (SSBs) in DNA and, upon activation, synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process, known as PARylation, recruits other DNA repair proteins to the site of damage, facilitating the repair process.
PARP inhibitors are a class of drugs that block the catalytic activity of PARP enzymes. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-1 leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more lethal double-strand breaks (DSBs). The inability of these cancer cells to repair DSBs through homologous recombination (HR) results in cell death, a concept known as synthetic lethality.
Comparative Analysis of PARP-1 Inhibitors
To validate the efficacy of a new PARP-1 inhibitor such as this compound, its performance should be benchmarked against well-characterized inhibitors. This section provides a comparative overview of key performance indicators for several established PARP inhibitors.
Table 1: Comparison of PARP-1 Inhibitor Activity
| Inhibitor | PARP-1 Enzymatic IC50 (nM) | PARP Trapping IC50 (nM) | Cell Viability IC50 (µM) in BRCA1-deficient cells (e.g., MDA-MB-436) |
| This compound | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] |
| Olaparib | ~1-5 | ~10-100 | ~0.1-1 |
| Veliparib | ~2-5 | >1000 | ~1-10 |
| Talazoparib | ~0.5-1.5 | ~1-5 | ~0.001-0.01 |
| Rucaparib | ~1-7 | ~5-50 | ~0.01-0.1 |
| Niraparib | ~2-4 | ~5-50 | ~0.01-0.1 |
Note: The IC50 values are approximate and can vary depending on the specific assay conditions and cell lines used.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for generating reproducible and comparable data. The following are methodologies for key experiments in the validation of PARP-1 inhibitors.
PARP-1 Enzymatic Inhibition Assay
Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of purified PARP-1 by 50% (IC50).
Principle: This assay measures the incorporation of biotinylated NAD+ onto histone proteins by recombinant human PARP-1 in the presence of damaged DNA. The resulting biotinylated histones are then detected using a streptavidin-HRP conjugate and a chemiluminescent substrate.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone proteins
-
Activated DNA (e.g., calf thymus DNA treated with DNase I)
-
Biotinylated NAD+
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
96-well microplate
Procedure:
-
Coat a 96-well plate with histone proteins.
-
In a separate plate, prepare serial dilutions of the test inhibitor (e.g., this compound) and reference inhibitors.
-
Add the assay buffer, activated DNA, and PARP-1 enzyme to each well.
-
Add the inhibitor dilutions to the respective wells.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate the plate to allow for the PARylation reaction.
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP conjugate and incubate.
-
Wash the plate again.
-
Add the chemiluminescent substrate and measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable software.
Cellular PARP Trapping Assay
Objective: To measure the ability of the inhibitor to "trap" PARP-1 on DNA, forming cytotoxic PARP-DNA complexes.
Principle: This assay quantifies the amount of PARP-1 associated with the chromatin fraction of cells treated with the inhibitor.
Materials:
-
Cancer cell line (e.g., BRCA1-mutant MDA-MB-436)
-
Cell lysis buffer
-
Chromatin fractionation buffer
-
Micrococcal nuclease
-
Antibodies against PARP-1 and a loading control (e.g., histone H3)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with serial dilutions of the test and reference inhibitors for a specified time.
-
Lyse the cells and separate the cytoplasmic and nuclear fractions.
-
Isolate the chromatin-bound proteins from the nuclear fraction.
-
Digest the DNA with micrococcal nuclease to release the chromatin-associated proteins.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against PARP-1 and the loading control.
-
Incubate with a secondary antibody and detect the protein bands using a suitable imaging system.
-
Quantify the band intensities and normalize the PARP-1 signal to the loading control.
-
Determine the concentration of the inhibitor that results in a 50% increase in trapped PARP-1 (IC50).
Cell Viability Assay
Objective: To assess the cytotoxic effect of the inhibitor on cancer cells, particularly those with deficiencies in homologous recombination.
Principle: This assay measures the metabolic activity of cells, which is proportional to the number of viable cells, after treatment with the inhibitor.
Materials:
-
BRCA-deficient cancer cell line (e.g., MDA-MB-436) and a BRCA-proficient control cell line (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
Resazurin-based reagent (e.g., alamarBlue) or MTT reagent
-
96-well cell culture plates
Procedure:
-
Seed the cells in 96-well plates and allow them to attach.
-
Treat the cells with a range of concentrations of the test and reference inhibitors.
-
Incubate the cells for a period that allows for multiple cell divisions (e.g., 72-120 hours).
-
Add the viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of viable cells relative to untreated controls.
-
Determine the IC50 value, the concentration of the inhibitor that reduces cell viability by 50%.
Visualizing Key Pathways and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
Caption: PARP-1 signaling pathway in response to a DNA single-strand break.
Caption: Mechanism of action of PARP inhibitors leading to synthetic lethality.
Caption: Experimental workflow for validating a novel PARP-1 inhibitor.
Conclusion
The validation of a novel PARP-1 inhibitor such as this compound requires a systematic approach, comparing its activity against established compounds. By employing standardized experimental protocols and presenting the data in a clear, comparative format, researchers can effectively evaluate the potential of new therapeutic agents. This guide provides the necessary framework to conduct such a validation, ensuring that the generated data is robust, comparable, and informative for the scientific and drug development community.
Comparative Efficacy of PARP Inhibitors: A Detailed Guide to Olaparib and an Overview of INH2BP
For researchers and professionals in the field of drug development, understanding the comparative efficacy of novel therapeutic agents is paramount. This guide provides a detailed comparison of Olaparib (B1684210), a well-established PARP (Poly (ADP-ribose) polymerase) inhibitor, with INH2BP, a less characterized compound also identified as a PARP inhibitor.
While extensive preclinical and clinical data are available for Olaparib, allowing for a thorough evaluation of its performance, publicly accessible information on the efficacy of this compound is currently limited. This guide, therefore, presents a comprehensive overview of Olaparib's efficacy, supported by experimental data, and includes the available information for this compound to the extent that public sources allow.
Introduction to PARP Inhibition
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair.[1] In cancer therapy, PARP inhibitors have emerged as a significant class of targeted agents. They function by blocking PARP enzymes, which are essential for the repair of single-strand DNA breaks. In tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to an accumulation of DNA damage and ultimately, cancer cell death—a concept known as synthetic lethality.[2]
Olaparib (Lynparza®) is the first-in-class PARP inhibitor approved for the treatment of various cancers, including ovarian, breast, pancreatic, and prostate cancers, particularly in patients with BRCA mutations.[3][4]
This compound , also known as 6-amino-5-iodocoumarin (CAS Number: 137881-27-7), has been identified as a poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor with antioxidant and anti-apoptotic activities.[5][6] However, detailed public data on its efficacy and comparative performance are scarce.
Quantitative Efficacy Data
The following tables summarize the available quantitative data for Olaparib. Due to the limited public information on this compound, a direct comparative table is not feasible at this time.
Olaparib: In Vitro Efficacy (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| OV2295 | Ovarian Cancer | 0.0003 | [7] |
| OV1369(R2) | Ovarian Cancer | 21.7 | [7] |
| HCT116 | Colorectal Cancer | 2.799 | [8] |
| HCT15 | Colorectal Cancer | 4.745 | [8] |
| SW480 | Colorectal Cancer | 12.42 | [8] |
| Pediatric Solid Tumors (Median) | Various | 3.6 (Range: 1-33.8) | [9] |
Olaparib: In Vivo Efficacy in Xenograft Models
Xenograft models are crucial for evaluating the efficacy of a drug in a living organism.
| Xenograft Model | Cancer Type | Treatment | Key Findings | Reference |
| BRCA2 germline-mutated | Ovarian Cancer | Olaparib alone and with carboplatin | Significantly inhibited tumor growth.[10] | [10] |
| BRCA1-deficient mice | Mammary Tumor | Olaparib (100 mg/kg in diet) | Delayed tumor development and prolonged lifespan.[11] | [11] |
| RD-ES and NGP | Pediatric Solid Tumors | Olaparib with cyclophosphamide/topotecan | Inhibited PAR activity by 88-100%; did not antagonize chemotherapy.[9] | [12] |
| MDA-MB-436 (BRCA1 mutant) | Breast Cancer | YHP-836 (novel PARP inhibitor) vs. Olaparib (150 mg/kg) | Olaparib showed 89.0% tumor growth inhibition.[13] | [13] |
| CA20948 | Pancreatic Cancer | Olaparib with PRRT | Synergistically enhanced tumor control.[14] | [14] |
| High-grade serous ovarian cancer PDX | Ovarian Cancer | Olaparib with AT13387 (HSP90 inhibitor) | Combination inhibited tumor growth in 8 of 14 models.[15] | [15] |
Olaparib: Clinical Trial Outcomes
Clinical trials provide the definitive assessment of a drug's efficacy and safety in humans.
| Trial Name | Cancer Type | Patient Population | Key Outcomes | Reference |
| OlympiA (Phase III) | Early-Stage Breast Cancer | High-risk, BRCA-positive | At 6 years, olaparib reduced the risk of invasive disease-free survival by 35% and death by 28%.[16][17] | [16][17] |
| SOLO2 (Phase III) | Relapsed Ovarian Cancer | Platinum-sensitive, BRCA-mutant | Extended median overall survival by over a year (4.3 years vs. 3.2 years for placebo).[18] | [18] |
| SOLO1/GOG 3004 (Phase III) | Advanced Ovarian Cancer | Newly diagnosed, BRCA mutation | At 7 years, 67.0% of patients on olaparib were alive versus 46.5% on placebo.[19] | [19] |
| SOLO3 (Phase III) | Relapsed Ovarian Cancer | Platinum-sensitive, BRCA-mutated | Olaparib significantly improved objective response rate (72.2% vs 51.4%) and progression-free survival (13.4 vs 9.2 months) vs. chemotherapy.[20] | [20] |
| PARTNER (Phase III) | Early-Stage Breast Cancer | BRCA gene mutations | 100% survival after three years when olaparib was given 48 hours after each chemotherapy dose.[21] | [21] |
| NOW (Pilot Study) | Ovarian Cancer | Germline BRCA mutation | Neoadjuvant olaparib was feasible and showed encouraging surgical outcomes.[22] | [22] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of PARP inhibitors.
Cell Viability (MTT) Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
PARP inhibitor (e.g., Olaparib) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.[23]
-
Drug Treatment: Treat the cells with serial dilutions of the PARP inhibitor for a specified period (e.g., 72 hours).[24]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.[24][25]
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.[25]
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[24]
Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival after treatment.
Materials:
-
6-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
PARP inhibitor
-
Crystal violet staining solution
Protocol:
-
Cell Seeding: Seed a low density of cells into 6-well plates and allow them to attach overnight.[26]
-
Drug Treatment: Treat the cells with the PARP inhibitor for a defined period (e.g., 24-72 hours).[24][27]
-
Colony Formation: Remove the drug-containing medium and incubate the cells in fresh medium for 10-14 days to allow for colony formation.[24]
-
Staining and Counting: Fix and stain the colonies with crystal violet. Count the number of colonies containing at least 50 cells.[26]
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a PARP inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for tumor implantation
-
PARP inhibitor formulation for administration (e.g., oral gavage, intraperitoneal injection)
-
Calipers for tumor measurement
-
Anesthesia and surgical equipment for cell implantation
Protocol:
-
Tumor Cell Implantation: Subcutaneously or orthotopically implant cancer cells into the mice.[15]
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.[28]
-
Drug Administration: Administer the PARP inhibitor and vehicle control according to the planned dosing schedule and route.[13]
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals throughout the study.[15]
-
Endpoint and Analysis: The study may be terminated when tumors in the control group reach a predetermined size. Efficacy is determined by comparing the tumor growth inhibition in the treated groups to the control group.[13] At the end of the study, tumors can be excised for further analysis (e.g., pharmacodynamics).[12]
Visualizations
The following diagrams illustrate key concepts related to PARP inhibition and experimental workflows.
Caption: PARP signaling pathway and the mechanism of synthetic lethality with Olaparib.
Caption: General experimental workflow for evaluating PARP inhibitor efficacy.
References
- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identifying and Overcoming Mechanisms of PARP Inhibitor Resistance in Homologous Recombination Repair-Deficient and Repair-Proficient High Grade Serous Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Update on PARP1 inhibitors in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a potent olaparib–chlorambucil hybrid inhibitor of PARP1 for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. interchim.fr [interchim.fr]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical evaluation of the PARP inhibitor, olaparib, in combination with cytotoxic chemotherapy in pediatric solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The PARP inhibitors, veliparib and olaparib, are effective chemopreventive agents for delaying mammary tumor development in BRCA1-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. ASCO – American Society of Clinical Oncology [asco.org]
- 16. icr.ac.uk [icr.ac.uk]
- 17. OlympiA Trial: Long-Term Benefits of Olaparib Confirmed in High-Risk Subgroup of Breast Cancer - The ASCO Post [ascopost.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. ascopubs.org [ascopubs.org]
- 20. ascopubs.org [ascopubs.org]
- 21. news.cancerresearchuk.org [news.cancerresearchuk.org]
- 22. In Ovarian Cancer, Neoadjuvant Olaparib Feasible, Appears Effective in Pilot Study Among Patients With BRCA Mutation - The ASCO Post [ascopost.com]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. bds.berkeley.edu [bds.berkeley.edu]
- 26. benchchem.com [benchchem.com]
- 27. researchgate.net [researchgate.net]
- 28. PARP Targeted Auger Therapy in p53 Mutant Colon Cancer Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Anti-Apoptotic Mechanisms of the PARP Inhibitor INH2BP Using siRNA-Mediated Gene Silencing
A Comparative Guide for Researchers
Welcome to this comparative guide designed for researchers, scientists, and drug development professionals. This document provides a framework for cross-validating the anti-apoptotic effects of the chemical compound INH2BP (5-iodo-6-amino-1,2-benzopyrone), a poly-ADP ribose polymerase (PARP) inhibitor. It is important to note that this compound is a small molecule inhibitor and not a protein; therefore, it cannot be directly targeted by small interfering RNA (siRNA). Instead, this guide outlines how siRNA-mediated gene silencing can be a powerful tool to investigate and validate the molecular pathways through which this compound exerts its anti-apoptotic effects.
Studies have suggested that this compound prevents apoptosis in response to stressors like hydrogen peroxide by modulating several key signaling proteins. This guide will compare the phenotypic outcomes of this compound treatment with the targeted knockdown of these specific proteins, providing a robust method to elucidate the compound's mechanism of action.
Data Presentation: Comparative Analysis of Apoptotic Response
The following table summarizes the expected effects on apoptosis when treating cells with this compound versus systematically knocking down key proteins implicated in its proposed signaling pathway. This comparison allows for a logical cross-validation of the compound's mechanism.
| Treatment/Target | Molecular Function/Role in Apoptosis | Expected Effect on Apoptosis (under apoptotic stimulus) | Rationale for Comparison |
| This compound | PARP inhibitor; proposed to reduce ROS, activate ERK/p38, and modulate Bcl-2/Bax. | Decrease | Establishes the baseline anti-apoptotic effect of the compound. |
| siRNA: PARP1 | Poly (ADP-ribose) polymerase 1, a key enzyme in DNA repair and apoptosis. | Increase | If this compound's primary effect is PARP inhibition, its anti-apoptotic outcome would be contrary to direct PARP1 knockdown, which often sensitizes cells to apoptosis. This comparison helps validate if PARP inhibition by this compound has context-dependent anti-apoptotic effects.[1][2][3] |
| siRNA: ERK1/2 | Key kinases in the MAPK pathway; activation is often pro-survival but can be pro-apoptotic depending on context. | Increase | This compound is proposed to activate ERK. If ERK activation is indeed anti-apoptotic in this context, its knockdown should prevent the protective effect and increase apoptosis.[4][5][6] |
| siRNA: p38 MAPK | Stress-activated kinase; its role in apoptosis is context-dependent, can be both pro- and anti-apoptotic. | Increase or No Change | Similar to ERK, if this compound's activation of p38 is protective, knocking down p38 should abolish this protection.[7][8][9][10] |
| siRNA: Bcl-2 | A key anti-apoptotic protein that inhibits the mitochondrial pathway of apoptosis. | Increase | This compound is suggested to upregulate Bcl-2. Knocking down Bcl-2 should increase apoptosis and can be compared to see if this compound's effect is Bcl-2 dependent.[11][12][13][14] |
| siRNA: Bax | A pro-apoptotic protein that promotes mitochondrial outer membrane permeabilization. | Decrease | This compound is suggested to downregulate Bax. Knocking down Bax directly should mimic the anti-apoptotic effect of this compound if this is a primary mechanism.[15] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate validation.
Cell Culture and siRNA Transfection
This protocol outlines the general procedure for silencing target gene expression in a relevant cell line (e.g., H9c2 cardiomyoblasts or a suitable cancer cell line).
-
Cell Seeding: Plate cells in 6-well or 96-well plates at a density that will result in 50-70% confluency at the time of transfection. Culture in appropriate growth medium.
-
siRNA Preparation: Reconstitute lyophilized siRNAs (targeting PARP1, ERK1/2, p38, Bcl-2, Bax, and a non-targeting control) to a stock concentration of 20 µM using nuclease-free water.
-
Transfection Complex Formation:
-
For each well to be transfected, dilute the required amount of siRNA (e.g., final concentration of 20-50 nM) in serum-free medium.
-
In a separate tube, dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complexes to form.
-
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal time will depend on the stability of the target protein and should be determined empirically.[16][17][18]
-
Treatment: After the incubation period, treat the cells with an apoptotic stimulus (e.g., H₂O₂) with or without this compound for the desired duration before proceeding to analysis.
Western Blot for Knockdown Validation
This protocol is used to confirm the reduction of target protein levels following siRNA transfection.
-
Cell Lysis: After transfection, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) from each sample onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the target protein (PARP1, ERK, p38, Bcl-2, or Bax) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again with TBST. Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film. Use a loading control like GAPDH or β-actin to confirm equal protein loading.[19][20][21][22]
Apoptosis Assays
This assay quantifies the activity of executioner caspases, a hallmark of apoptosis.
-
Cell Plating and Treatment: Plate cells in a 96-well white-walled plate and perform siRNA transfection and this compound/stimulus treatment as described above.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. This reagent contains a proluminescent caspase-3/7 substrate.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Measurement: Measure the luminescence in each well using a plate-reading luminometer. An increase in luminescence corresponds to increased caspase-3/7 activity.[23][24][25][26][27]
This assay identifies early apoptotic cells by detecting the externalization of phosphatidylserine (B164497) (PS).
-
Cell Harvesting: Following treatment, collect both floating and adherent cells. For adherent cells, use a gentle cell dissociation reagent.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of a fluorochrome-conjugated Annexin V (e.g., FITC or APC).
-
Add 5 µL of a viability dye like Propidium Iodide (PI) or 7-AAD to distinguish late apoptotic/necrotic cells.
-
Gently vortex and incubate at room temperature for 15 minutes in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry. Annexin V positive, PI negative cells are in early apoptosis.[28][29][30][31][32]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Proposed anti-apoptotic signaling pathway of this compound.
Experimental Workflow Diagram
Caption: Workflow for siRNA-based validation of this compound's mechanism.
Logical Relationship Diagram
Caption: Logical flow for validating this compound's anti-apoptotic mechanism.
References
- 1. mdpi.com [mdpi.com]
- 2. pnas.org [pnas.org]
- 3. A synthetic lethal siRNA screen identifying genes mediating sensitivity to a PARP inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small interfering RNA against ERK1/2 attenuates cigarette smoke-induced pulmonary vascular remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ERK: A Double-Edged Sword in Cancer. ERK-Dependent Apoptosis as a Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How ERK1/2 Activation Controls Cell Proliferation and Cell Death Is Subcellular Localization the Answer? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. p38 mitogen-activated protein kinase gene silencing rescues rat hippocampal neurons from ketamine-induced apoptosis: An in vitr study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effects of p38 gene silencing on breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous siRNA-mediated knockdown of antiapoptotic BCL2, Bcl-xL, XIAP and survivin in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic Silencing of Bcl-2 by Systemically Administered siRNA Nanotherapeutics Inhibits Tumor Growth by Autophagy and Apoptosis and Enhances the Efficacy of Chemotherapy in Orthotopic Xenograft Models of ER (−) and ER (+) Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cancerbiomed.org [cancerbiomed.org]
- 15. mdpi.com [mdpi.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 19. benchchem.com [benchchem.com]
- 20. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 21. Western blot protocol | Sigma-Aldrich [sigmaaldrich.com]
- 22. Western Blot Protocol | Proteintech Group [ptglab.com]
- 23. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 24. media.cellsignal.com [media.cellsignal.com]
- 25. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 26. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mpbio.com [mpbio.com]
- 28. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 29. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 30. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 31. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 32. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Coumarin Derivatives in Cancer Research: INH2BP, Esculetin, and Daphnetin
For Researchers, Scientists, and Drug Development Professionals
Coumarins, a class of benzopyrone compounds found widely in nature, have garnered significant attention in oncology for their diverse pharmacological activities.[1][2] These compounds and their synthetic derivatives exhibit a range of anticancer effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways, making them a fertile ground for the development of novel therapeutics.[3][4] This guide provides a comparative analysis of three noteworthy coumarin (B35378) derivatives—INH2BP, Esculetin (B1671247), and Daphnetin—highlighting their mechanisms of action, cytotoxic profiles, and the experimental protocols used to evaluate them.
Comparative Analysis of Anticancer Activity
The anticancer potential of coumarin derivatives is often initially quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. Lower IC50 values indicate greater potency. The table below summarizes the cytotoxic activity of the selected compounds.
Table 1: Comparative Cytotoxicity (IC50) of Coumarin Derivatives
| Compound | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Mechanism Highlights |
| This compound | Various Tumor Cells | - | Not specified; demonstrates selective killing of proliferating cells | Poly(ADP-ribose) Polymerase (PARP) Inhibitor[5] |
| Quiescent Fibroblasts | Human Foreskin | Refractory (not killed) | Cell-cycle dependent drug uptake[5] | |
| Daphnetin | Melanoma (various) | Human Malignant Melanoma | 40.48 - 183.97 | Protein Kinase (EGFR, PKA, PKC) Inhibitor[6][7] |
| Huh7 | Human Hepatocellular Carcinoma | 69.41 | Induces apoptosis and G1 cell cycle arrest[6][8] | |
| SK-HEP-1 | Human Hepatocellular Carcinoma | 81.96 | Inactivates Wnt/β-catenin signaling[6][8] | |
| A2780 | Human Ovarian Cancer | Induces apoptosis and autophagy[7][8] | ||
| Esculetin | LoVo | Human Colon Cancer | Dose-dependent inhibition | Induces G0/G1 arrest; Increases p53, p21, p27[9][10] |
| PANC-1, MIA PaCa-2 | Human Pancreatic Cancer | Dose-dependent inhibition | Induces mitochondrial-dependent apoptosis[11] | |
| MGC-803 | Human Gastric Cancer | Dose-dependent inhibition | Downregulates PI3K/Akt signaling pathway[10] |
Note: The efficacy of Esculetin is often described in terms of dose-dependent inhibition rather than specific IC50 values in the available literature.
Mechanisms of Action and Signaling Pathways
The anticancer effects of coumarin derivatives are exerted through the modulation of numerous cellular signaling pathways critical for cancer cell survival, proliferation, and metastasis.
This compound: Selective PARP Inhibition
This compound (5-iodo-6-amino-1,2-benzopyrone) functions as a poly(ADP-ribose) polymerase (PARP) inhibitor.[5] Its anticancer activity is distinguished by its selectivity for actively dividing cells. Studies have shown that while this compound effectively kills various types of cancer cells and proliferating normal cells, it has no effect on quiescent (non-dividing) normal fibroblasts.[5] This tumor specificity is attributed to preferential, cell-cycle-dependent drug uptake into rapidly cycling tumor cells.[5]
Esculetin and Daphnetin: Multi-Pathway Modulation
Esculetin and Daphnetin are natural dihydroxycoumarins that target multiple oncogenic signaling pathways.
-
Esculetin has been shown to inhibit cancer cell proliferation by modulating pathways such as PI3K/Akt, Wnt/β-catenin, and JAK/STAT3.[10][11] It can induce cell cycle arrest, primarily at the G1 phase, and trigger apoptosis through the mitochondrial pathway.[9][11] This is often accompanied by the upregulation of tumor suppressor proteins like p53 and p21.[9][10]
-
Daphnetin acts as a potent protein kinase inhibitor, with demonstrated activity against EGFR, PKA, and PKC.[7][12] By inhibiting these kinases, Daphnetin can suppress critical cell proliferation and survival signals. It has been shown to induce apoptosis by increasing reactive oxygen species (ROS) and to trigger cytoprotective autophagy by modulating the AMPK/Akt/mTOR pathway.[7][8]
Visualization of Key Signaling Pathways
The following diagram illustrates the key signaling pathways targeted by Esculetin and Daphnetin, leading to the inhibition of cancer cell proliferation and survival.
Caption: Key signaling pathways inhibited by Esculetin and Daphnetin.
Experimental Protocols
The evaluation of anticancer compounds relies on a set of standardized in vitro assays to determine their effects on cell viability, apoptosis, and cell cycle progression.
General Experimental Workflow
The process of screening and characterizing a potential anticancer compound follows a logical progression from initial cytotoxicity screening to detailed mechanistic studies.
Caption: Workflow for evaluating anticancer coumarin derivatives.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[13]
-
Materials:
-
96-well tissue culture plates
-
Selected cancer cell lines and culture medium
-
MTT labeling reagent (5 mg/mL in PBS)[14]
-
Solubilization solution (e.g., 10% SDS in 0.01M HCl or DMSO)
-
Microplate reader
-
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5 × 10³ to 1 × 10⁵ cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of medium containing the various compound concentrations. Include vehicle-only controls.[15]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified, 5% CO₂ atmosphere.[13][15]
-
MTT Addition: Add 10 µL of MTT labeling reagent to each well (final concentration ~0.5 mg/mL) and incubate for 2 to 4 hours at 37°C, until purple formazan crystals are visible.[13]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[16] The plate may be left overnight in the incubator or shaken on an orbital shaker for 15 minutes to ensure complete dissolution.[13][14]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[14][16] A reference wavelength of >650 nm can be used to subtract background.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot viability against compound concentration to determine the IC50 value.[15]
-
Annexin V/PI Assay for Apoptosis
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[17] During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane, where it can be bound by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a DNA-binding dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
-
Materials:
-
Flow cytometer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)[18]
-
Phosphate-buffered saline (PBS)
-
-
Protocol:
-
Cell Preparation: Treat cells with the test compound for the desired time. Harvest both adherent and floating cells, collecting approximately 1-5 x 10⁵ cells per sample.[18]
-
Washing: Wash the cells once with cold PBS, centrifuge (e.g., 300 x g for 5 minutes), and discard the supernatant.[18][19]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of about 1 x 10⁶ cells/mL.[18]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently mix.[18]
-
Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.[18]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[18]
-
Analysis: Analyze the samples immediately (within 1 hour) by flow cytometry.[18] Healthy cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.[17]
-
Cell Cycle Analysis with Propidium Iodide
This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) via flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[19]
-
Materials:
-
Flow cytometer
-
Ice-cold 70% ethanol (B145695)
-
Phosphate-buffered saline (PBS)
-
PI staining solution (e.g., 50 µg/mL in PBS)[19]
-
RNase A solution (e.g., 100 µg/mL in PBS)[19]
-
-
Protocol:
-
Cell Harvesting: Harvest approximately 1 x 10⁶ cells per sample.
-
Washing: Wash cells with PBS, centrifuge (300 x g for 5 minutes), and discard the supernatant. Resuspend the pellet in 400 µL of PBS.[19]
-
Fixation: While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension.[19] This step is crucial to prevent cell clumping.
-
Incubation: Incubate on ice for at least 30 minutes. Cells can be stored at 4°C in ethanol for several weeks.[19][20]
-
Rehydration & RNase Treatment: Centrifuge the fixed cells (a higher speed may be needed) and discard the ethanol.[19] Wash the pellet twice with PBS.[19] Resuspend the pellet in 50 µL of RNase A solution to ensure only DNA is stained.[21]
-
PI Staining: Add 400 µL of PI solution and mix well.[21]
-
Incubation: Incubate at room temperature for 5 to 10 minutes, protected from light.[19]
-
Analysis: Analyze the samples by flow cytometry, collecting at least 10,000 events. Use a low flow rate for better resolution of the G0/G1, S, and G2/M peaks.[21]
-
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cancer cell selectivity of 5-iodo-6-aminobenzopyrone (this compound) and methyl-3,5-diiodo-4(4'-methoxyphenoxy) benzoate (DIME) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Daphnetin, a Coumarin with Anticancer Potential against Human Melanoma: In Vitro Study of Its Effective Combination with Selected Cytostatic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | Daphnetin: A bioactive natural coumarin with diverse therapeutic potentials [frontiersin.org]
- 9. Pharmacological activities of esculin and esculetin: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The possible anti-tumor actions and mechanisms of active metabolites from Cortex Fraxini [frontiersin.org]
- 11. Therapeutic potential of esculetin in various cancer types (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. benchchem.com [benchchem.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 19. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 20. vet.cornell.edu [vet.cornell.edu]
- 21. ucl.ac.uk [ucl.ac.uk]
Orthogonal Assays to Confirm the Mechanism of Action of INH2BP, a PARP Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of orthogonal experimental assays to elucidate and confirm the mechanism of action of INH2BP, a known inhibitor of poly(ADP-ribose) polymerase (PARP). The primary mechanism of this compound involves the catalytic inhibition of PARP, an enzyme crucial for DNA single-strand break repair. This inhibition leads to the accumulation of DNA damage and is particularly effective in killing cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality. Furthermore, some PARP inhibitors exhibit a "trapping" mechanism, where they stabilize the PARP-DNA complex, leading to further cytotoxicity.
This document details various assays to dissect these mechanisms, presenting quantitative data in structured tables, providing detailed experimental protocols, and illustrating key pathways and workflows with diagrams.
Comparative Summary of Orthogonal Assays
The following table summarizes key orthogonal assays, their principles, and the type of quantitative data they provide to confirm the mechanism of action of this compound.
| Assay Category | Specific Assay | Principle | Quantitative Readout | Purpose in Confirming MoA |
| Biochemical Assays | Colorimetric/Chemiluminescent PARP Assay | Measures the incorporation of biotinylated NAD+ onto histone proteins by purified PARP enzyme.[1] | IC50 (Half-maximal inhibitory concentration) | Determines the direct inhibitory potency of this compound on PARP enzymatic activity. |
| AlphaLISA® PARP Assay | A bead-based immunoassay where PARP activity brings donor and acceptor beads into proximity, generating a chemiluminescent signal.[1] | IC50 | High-throughput method to quantify the direct inhibition of PARP enzyme activity. | |
| Target Engagement Assays | Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon ligand binding.[2] | EC50 (Half-maximal effective concentration for thermal stabilization) | Confirms direct binding of this compound to PARP1 in a cellular environment.[2] |
| NanoBRET™ Target Engagement Assay | Measures the binding of a compound to a NanoLuc® luciferase-tagged protein in live cells using bioluminescence resonance energy transfer.[3] | Apparent Kd (dissociation constant) | Quantifies the affinity and residence time of this compound for PARP in living cells. | |
| Cell-Based Functional Assays | Western Blot for PARylation | Detects the levels of poly(ADP-ribose) (PAR) chains in cells, typically after inducing DNA damage.[2] | Fold change in PAR levels | Demonstrates the inhibition of PARP catalytic activity within cells. |
| Immunofluorescence for γH2AX foci | Staining for phosphorylated H2AX, a marker for DNA double-strand breaks. | Number and intensity of γH2AX foci per cell | Confirms that PARP inhibition leads to an accumulation of DNA double-strand breaks. | |
| RAD51 Foci Formation Assay | Immunofluorescent staining of RAD51, a key protein in homologous recombination repair.[4] | Percentage of cells with RAD51 foci | Assesses the status of the homologous recombination pathway, which is critical for the synthetic lethality mechanism of PARP inhibitors.[4][5] | |
| Cell Viability and Phenotypic Assays | Cell Viability/Cytotoxicity Assays | Measures the effect of the inhibitor on cell survival in different cell lines (e.g., BRCA-proficient vs. BRCA-deficient). | GI50/LD50 (Half-maximal growth inhibition/lethal dose) | Validates the synthetic lethality mechanism by showing selective killing of DNA repair-deficient cells. |
| Cell Cycle Analysis | Flow cytometry analysis of DNA content to determine the distribution of cells in different phases of the cell cycle. | Percentage of cells in G2/M phase | Reveals cell cycle arrest, a common consequence of DNA damage accumulation due to PARP inhibition. |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Biochemical PARP Inhibition Assay (Colorimetric)
-
Plate Preparation: Use a 96-well plate coated with histones and activated DNA.
-
Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and serially dilute to the desired concentrations.
-
Reaction Setup: To each well, add purified PARP enzyme, biotinylated NAD+, and the corresponding concentration of this compound or vehicle control.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the enzymatic reaction to proceed.
-
Washing: Wash the plate to remove unincorporated biotinylated NAD+.
-
Detection: Add Streptavidin-Horseradish Peroxidase (HRP) conjugate to each well and incubate. After another wash step, add the HRP substrate.
-
Readout: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the this compound concentration and fit to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) with Western Blot Detection
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat the cells with various concentrations of this compound or a vehicle control for 1 hour.[2]
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[2]
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Centrifugation: Centrifuge the lysates to separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured proteins.[2]
-
SDS-PAGE and Western Blotting: Collect the supernatant, determine the protein concentration, and analyze the samples by SDS-PAGE followed by Western blotting using an antibody specific for PARP1.
-
Data Analysis: Quantify the band intensities at each temperature for the treated and untreated samples. Plot the fraction of soluble PARP1 as a function of temperature to generate melting curves. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement. The EC50 for thermal stabilization can be determined by plotting the amount of soluble PARP1 at a specific temperature against the this compound concentration.[2]
Western Blot for PARP Activity (PARylation)
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-treat the cells with different concentrations of this compound or a vehicle control for 1 hour.
-
Induce DNA Damage: Treat the cells with a DNA damaging agent (e.g., H₂O₂ or MMS) for a short period (e.g., 10-15 minutes) to stimulate PARP activity.[2]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a primary antibody that recognizes PAR, followed by a secondary HRP-conjugated antibody. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Data Analysis: Quantify the intensity of the PAR signal and normalize it to the loading control. A dose-dependent decrease in the PAR signal in this compound-treated cells confirms the inhibition of PARP activity in a cellular context.[2]
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. PARPおよびDNA損傷応答(DDR)経路の創薬研究 [promega.jp]
- 4. A RAD51 assay feasible in routine tumor samples calls PARP inhibitor response beyond BRCA mutation | EMBO Molecular Medicine [link.springer.com]
- 5. Inhibition of poly(ADP-ribose) polymerase down-regulates BRCA1 and RAD51 in a pathway mediated by E2F4 and p130 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of INH2BP and Iniparib in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two compounds, INH2BP (6-Amino-5-iodocoumarin) and Iniparib, that have been investigated in the context of cancer therapy. While both have been associated with the inhibition of poly(ADP-ribose) polymerase (PARP), their mechanisms of action and efficacy profiles exhibit significant differences. This document summarizes their performance, supported by available experimental data, to inform future research and drug development efforts in breast cancer.
Executive Summary
This compound is a PARP inhibitor with demonstrated antioxidant and anti-apoptotic activities. Its mechanism involves the reduction of intracellular reactive oxygen species (ROS) and the activation of pro-survival signaling pathways. In contrast, Iniparib, initially developed as a PARP inhibitor, is now understood to be a poor inhibitor of PARP enzymatic activity. Its cytotoxic effects in cancer cells are thought to be mediated through the induction of ROS, leading to oxidative stress and cell death. A direct comparative study of this compound and Iniparib in breast cancer cell lines is not publicly available. However, existing data for each compound allows for a parallel assessment of their distinct biochemical profiles.
Mechanism of Action
This compound (6-Amino-5-iodocoumarin)
This compound functions as a PARP inhibitor. Beyond its impact on DNA repair, it exhibits antioxidant properties by reducing intracellular ROS. It has also been shown to modulate apoptosis-related proteins and enhance cell survival through the activation of the ERK1/2 and p38 MAPK signaling pathways.
Iniparib
Iniparib was initially investigated as a PARP inhibitor for the treatment of triple-negative breast cancer (TNBC). However, subsequent studies revealed that it is a weak inhibitor of PARP activity.[1] The current understanding of Iniparib's mechanism of action points towards the stimulation of reactive oxygen species (ROS) production.[2] This is thought to occur through the metabolic conversion of Iniparib to a bioactive species that uncouples mitochondrial electron transport from oxidative phosphorylation, leading to cytotoxic levels of ROS.[2]
Data Presentation
Antiproliferative Activity
Quantitative data from a direct head-to-head comparison of this compound and Iniparib in breast cancer cell lines is not available in the reviewed literature. However, data from a study comparing Iniparib with the potent PARP inhibitor Olaparib (B1684210) provides insight into Iniparib's efficacy.
Table 1: Comparative IC50 Concentrations of Iniparib and Olaparib in Breast Cancer Cell Lines (MTT Assay) [3]
| Cell Line | Subtype | Iniparib IC50 (µM) ± SEM | Olaparib IC50 (µM) ± SEM |
| MDA-MB-231 | TN | 13.5 ± 1.4 | 6.9 ± 1.1 |
| MDA-MB-468 | TN | 39.7 ± 13.3 | 5.0 ± 1.4 |
| BT20 | TN | 15.3 ± 0.9 | 7.7 ± 0.85 |
| HCC1143 | TN | 15.4 ± 7.9 | 11.1 ± 0.24 |
| HCC1937 | TN | 21.1 ± 3.2 | 12.6 ± 2.0 |
| Hs578t | TN | 14.4 ± 3.0 | 5.6 ± 0.66 |
| Hs578t(si) | TN | 10.5 ± 1.9 | 7.5 ± 0.59 |
| BT474 | HER2+ | 280 ± 18.5 | 19.8 ± 2.6 |
| JIMT1 | HER2+ | 12.4 ± 0.5 | 7.7 ± 0.41 |
| SKBR3 | HER2+ | 66.0 ± 39.5 | 11.1 ± 2.2 |
| SUM159 | HER2+ | 19.6 ± 4.4 | 4.2 ± 1.0 |
| CAMA1 | Luminal | 23.8 ± 1.4 | 15.8 ± 5.3 |
| MCF7 | Luminal | 16.3 ± 3.5 | 5.8 ± 1.6 |
| T47D | Luminal | 30.7 ± 16.7 | 9.6 ± 1.7 |
TN: Triple-Negative; HER2+: Human Epidermal Growth Factor Receptor 2-Positive; Luminal. IC50 values > 20 µM were extrapolated findings.[3]
Note: No peer-reviewed studies providing IC50 values for this compound (6-Amino-5-iodocoumarin) in breast cancer cell lines were identified.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and Iniparib on breast cancer cell lines.
Methodology:
-
Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231, SK-BR-3) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or Iniparib (e.g., 0.1 to 100 µM) for a specified period (e.g., 72 hours). A vehicle control (e.g., DMSO) is included.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percent viability against the logarithm of the compound concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound and Iniparib.
Methodology:
-
Cell Treatment: Cells are seeded in 6-well plates and treated with this compound or Iniparib at predetermined concentrations (e.g., near the IC50 value) for 24-48 hours.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution are added to 100 µL of the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: 400 µL of 1X Binding Buffer is added to each tube, and the samples are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound and Iniparib on cell cycle progression.
Methodology:
-
Cell Treatment and Harvesting: Cells are treated with the compounds as described for the apoptosis assay. After treatment, cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.
-
RNAse Treatment and Staining: The fixed cells are washed with PBS and resuspended in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Cells are incubated in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified.
Intracellular Reactive Oxygen Species (ROS) Assay
Objective: To measure the induction of intracellular ROS by this compound and Iniparib.
Methodology:
-
Cell Treatment: Cells are seeded and treated with this compound or Iniparib for a specified time.
-
Probe Loading: Cells are incubated with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), at 37°C.
-
Fluorescence Measurement: The fluorescence intensity is measured using a flow cytometer or a fluorescence microplate reader. An increase in fluorescence indicates an increase in intracellular ROS levels.
Mandatory Visualization
Caption: Proposed signaling pathway of this compound.
Caption: Proposed signaling pathway of Iniparib.
Caption: General experimental workflow for compound evaluation.
Conclusion
This compound and Iniparib represent two distinct pharmacological approaches that have been explored in the context of cancer therapy. While this compound acts as a conventional PARP inhibitor with additional antioxidant effects, Iniparib's anticancer activity appears to be independent of significant PARP inhibition and is instead linked to the induction of cytotoxic ROS. The available data on Iniparib suggests modest single-agent activity in various breast cancer cell lines, with higher efficacy observed in combination with chemotherapy in some clinical trials.[4] A lack of publicly available data on the efficacy of this compound in breast cancer cell lines precludes a direct comparison of their antiproliferative potencies. Further research, including head-to-head in vitro and in vivo studies, is warranted to fully elucidate the therapeutic potential of this compound in breast cancer and to clarify the precise molecular targets and mechanisms of Iniparib.
References
- 1. Iniparib Loses Blockbuster Image in Triple-Negative Breast Cancer | MDedge [mdedge.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Drug Holds Promise in Triple Negative Breast Cancer Fight [amoena.com]
Evaluating the Synthetic Lethality of INH2BP in BRCA-Mutant Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the hypothetical synthetic lethality of INH2BP (IGF2BP2) in BRCA-mutant cells against the established efficacy of PARP inhibitors. The data presented for this compound is illustrative to guide experimental design, while the data for PARP inhibitors is based on published findings.
Introduction to Synthetic Lethality in BRCA-Mutant Cancers
BRCA1 and BRCA2 are crucial tumor suppressor genes involved in the homologous recombination (HR) pathway, a major DNA double-strand break (DSB) repair mechanism.[1] Mutations in these genes lead to a deficient HR pathway, making cancer cells reliant on alternative, often error-prone, DNA repair mechanisms for survival. This dependency creates a vulnerability that can be exploited through a concept known as synthetic lethality.
Synthetic lethality occurs when the loss of function of two genes separately is viable, but their simultaneous loss results in cell death.[2] In the context of BRCA-mutant cancers, inhibiting a compensatory DNA repair pathway can lead to the selective killing of cancer cells while sparing healthy cells with a functional HR pathway.[3] The most prominent clinical examples of this approach are Poly (ADP-ribose) polymerase (PARP) inhibitors.[2][3] PARP enzymes are essential for the repair of single-strand DNA breaks (SSBs).[3] Inhibition of PARP leads to the accumulation of SSBs, which are converted to toxic DSBs during DNA replication.[3] In BRCA-deficient cells, the inability to repair these DSBs via HR leads to genomic instability and cell death.[3]
This guide explores the hypothetical potential of targeting this compound as a novel synthetic lethal partner for BRCA mutations and provides a direct comparison with the well-established effects of PARP inhibitors.
Comparative Efficacy Data
The following tables summarize the experimental data comparing the effects of this compound depletion and PARP inhibition on the viability, apoptosis, and DNA damage in BRCA-mutant and BRCA-proficient cell lines.
Table 1: Cell Viability (IC50) in BRCA-Mutant vs. BRCA-Proficient Cell Lines
The half-maximal inhibitory concentration (IC50) indicates the potency of a compound in inhibiting cell growth. Lower IC50 values signify greater potency. The data for PARP inhibitors is derived from various studies.[4][5] The data for this compound is hypothetical and represents the expected outcome for a valid synthetic lethal interaction.
| Cell Line | BRCA1/2 Status | Treatment | IC50 (µM) |
| HCC1937 | BRCA1 mutant | Olaparib | 0.9[4] |
| BT549 | BRCA1 methylated | Olaparib | 1.0[4] |
| SKBR3 | BRCA1 methylated | Olaparib | 3.9[4] |
| HB2 | BRCA proficient | Olaparib | 15.0[4] |
| JIMT1 | BRCA proficient | Talazoparib (B560058) | 0.002[5] |
| HCC1937 | BRCA1 mutant | This compound siRNA | (Hypothetical: Low) |
| HB2 | BRCA proficient | This compound siRNA | (Hypothetical: High) |
Table 2: Induction of Apoptosis in BRCA-Mutant Cells
This table compares the percentage of apoptotic cells following treatment. Increased apoptosis in BRCA-mutant cells is a key indicator of synthetic lethality. Data for PARP inhibitors is based on preclinical findings.[6]
| Cell Line | BRCA1/2 Status | Treatment | % Apoptotic Cells (Annexin V+) |
| MDA-MB-468 | BRCA proficient | Talazoparib + Calcitriol | 80.63[6] |
| MDA-MB-436 | BRCA1 mutant | Talazoparib | (Significant increase) |
| MDA-MB-436 | BRCA1 mutant | This compound siRNA | (Hypothetical: Significant increase) |
| BRCA-proficient cells | Wild-Type | This compound siRNA | (Hypothetical: Minimal increase) |
Table 3: DNA Damage Response (γH2AX Foci Formation)
γH2AX is a marker for DNA double-strand breaks. An increase in γH2AX foci indicates an accumulation of DNA damage. The retention of these foci suggests a failure in DNA repair.[7][8]
| Cell Line | BRCA1/2 Status | Treatment | γH2AX Foci per Cell (24h post-treatment) |
| BRCA1-heterozygous | BRCA1+/- | Olaparib + 2 Gy IR | Significant retention[7][8] |
| BRCA1-mutant | BRCA1-/- | PARP Inhibitor | >10 |
| BRCA-proficient | Wild-Type | PARP Inhibitor | <5 |
| BRCA1-mutant | BRCA1-/- | This compound siRNA | (Hypothetical: >10) |
| BRCA-proficient | Wild-Type | This compound siRNA | (Hypothetical: <5) |
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the underlying biological principles and the experimental approach to validate the synthetic lethality of this compound.
Caption: Synthetic lethality of this compound in BRCA-mutant cells.
Caption: Workflow for validating this compound synthetic lethality.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Gene Knockdown/Knockout
-
A. siRNA-Mediated Knockdown:
-
Seed 2 x 10^5 cells per well in a 6-well plate in antibiotic-free medium and incubate for 18-24 hours until 60-80% confluent.[9]
-
Prepare two solutions: Solution A with siRNA duplex in siRNA Transfection Medium and Solution B with siRNA Transfection Reagent in the same medium.[9]
-
Add Solution A to Solution B, mix gently, and incubate for 15-45 minutes at room temperature.[9]
-
Wash cells once with siRNA Transfection Medium.[9]
-
Add the siRNA-transfection reagent mixture to the cells and incubate for 5-7 hours at 37°C.[9]
-
Add normal growth medium with double the concentration of serum and antibiotics without removing the transfection mixture.[9]
-
Incubate for an additional 24-72 hours before proceeding with downstream assays.
-
-
B. CRISPR-Cas9-Mediated Knockout:
-
Design and clone single-guide RNAs (sgRNAs) targeting this compound into a Cas9 expression vector.
-
Transfect the sgRNA/Cas9 construct into BRCA-mutant and proficient cell lines.[10][11]
-
Select transfected cells using an appropriate selection marker (e.g., puromycin).
-
Isolate single-cell clones by limiting dilution.[12]
-
Expand the clones and validate gene knockout by PCR, Sanger sequencing, and Western blotting.[12]
-
2. Cell Viability Assay (CellTiter-Glo®)
-
Plate cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat cells with a serial dilution of the test compound (e.g., PARP inhibitor) or perform gene knockdown.
-
Incubate for 48-72 hours.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
3. Apoptosis Assay (Annexin V Staining)
-
Harvest cells, including any floating cells from the supernatant.
-
Wash cells twice with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V and incubate for 15 minutes at room temperature in the dark.[13]
-
Add 400 µL of 1X Binding Buffer.
-
Add a vital dye such as Propidium Iodide (PI) or DAPI just before analysis.
-
Analyze by flow cytometry within one hour.[13]
4. DNA Damage Assay (γH2AX Immunofluorescence)
-
Seed cells on glass coverslips in a multi-well plate and allow them to attach.
-
Treat cells as required (e.g., with PARP inhibitor or after this compound knockdown).
-
Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.[14]
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 5% BSA in PBS for 1 hour at room temperature.[14]
-
Incubate with a primary antibody against γH2AX overnight at 4°C.[14]
-
Wash three times with PBS.
-
Incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.[14]
-
Counterstain nuclei with DAPI.[14]
-
Mount coverslips on microscope slides with antifade mounting medium.
-
Image using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.
References
- 1. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The PARP-1 Inhibitor Olaparib Causes Retention of γ-H2AX Foci in BRCA1 Heterozygote Cells Following Exposure to Gamma Radiation [scirp.org]
- 8. Brunel University Research Archive: The PARP-1 inhibitor Olaparib causes retention of γ-H2AX foci in BRCA1 heterozygote cells following exposure to gamma radiation [bura.brunel.ac.uk]
- 9. scbt.com [scbt.com]
- 10. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 11. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Annexin V Staining Protocol [bdbiosciences.com]
- 14. benchchem.com [benchchem.com]
Benchmarking INH2BP's potency against commercially available PARP inhibitors.
For Researchers, Scientists, and Drug Development Professionals
This guide will focus on the following widely studied and commercially available PARP inhibitors:
-
Olaparib
-
Talazoparib
-
Niraparib
-
Rucaparib
-
Veliparib
Data Presentation: Biochemical Potency Against PARP1
The following table summarizes the half-maximal inhibitory concentration (IC50) values of the selected PARP inhibitors against the PARP1 enzyme in biochemical assays. Lower IC50 values are indicative of higher potency.
| PARP Inhibitor | Target | IC50 (nM) |
| Olaparib | PARP1 | 5[1][2] |
| Talazoparib | PARP1 | 0.57[1][3] |
| Niraparib | PARP1 | 3.8[1][4] |
| Rucaparib | PARP1 | 1.4 (Ki)[1][5][6] |
| Veliparib | PARP1 | 5.2 (Ki)[1][7] |
Note: The value for Rucaparib and Veliparib is presented as the inhibitory constant (Ki), which is conceptually similar to IC50 and represents the concentration of inhibitor required to produce half-maximum inhibition.
Experimental Protocols
The determination of a PARP inhibitor's potency is crucial for its preclinical and clinical development. Biochemical assays are fundamental in providing a direct measure of an inhibitor's ability to interfere with the enzymatic activity of PARP. Below is a detailed methodology for a typical biochemical PARP1 inhibition assay.
Biochemical PARP1 Inhibition Assay Protocol
This protocol outlines a common method to determine the IC50 value of a PARP inhibitor in a cell-free system.
1. Reagents and Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., nicked DNA)
-
Nicotinamide adenine (B156593) dinucleotide (NAD+), biotinylated
-
Streptavidin-coated microplates
-
Anti-PAR antibody conjugated to a reporter enzyme (e.g., Horseradish Peroxidase - HRP)
-
Test inhibitor (e.g., INH2BP or commercially available PARP inhibitors)
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2 and DTT)
-
Wash buffer (e.g., PBS with a mild detergent)
-
Chemiluminescent or colorimetric HRP substrate
-
Microplate reader
2. Assay Procedure:
-
Plate Coating: Coat the wells of a streptavidin-coated 96-well plate with biotinylated, nicked DNA. This provides the necessary substrate for PARP1 activation. Incubate and wash to remove unbound DNA.
-
Enzyme Addition: Add a standardized concentration of recombinant human PARP1 enzyme to each well.
-
Inhibitor Addition: Prepare serial dilutions of the test inhibitor and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (no inhibitor).
-
Reaction Initiation: Initiate the PARPylation reaction by adding a mixture of NAD+ and biotinylated NAD+ to each well. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for the synthesis of poly(ADP-ribose) (PAR) chains.
-
Washing: Wash the wells to remove unbound reagents, including the inhibitor and unincorporated NAD+.
-
Antibody Incubation: Add an anti-PAR antibody-HRP conjugate to each well and incubate to allow binding to the newly synthesized PAR chains.
-
Final Wash: Wash the wells again to remove any unbound antibody.
-
Signal Detection: Add the chemiluminescent or colorimetric HRP substrate to the wells.
-
Data Acquisition: Measure the luminescence or absorbance signal using a microplate reader. The signal intensity is directly proportional to the amount of PAR synthesized and thus, the activity of the PARP1 enzyme.
3. Data Analysis:
-
Subtract the background signal (wells with no enzyme) from all other readings.
-
Normalize the data by setting the signal from the vehicle control (no inhibitor) as 100% PARP activity.
-
Plot the percentage of PARP activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces PARP1 activity by 50%.
Visualizations
PARP Signaling Pathway and Inhibition
The following diagram illustrates the central role of PARP in DNA single-strand break repair and the mechanism of action of PARP inhibitors.
Caption: PARP1 activation at DNA single-strand breaks and the mechanism of PARP inhibitors.
Experimental Workflow for Potency Determination
The following diagram outlines the key steps in a typical experimental workflow for determining the potency of a PARP inhibitor.
Caption: Workflow for a biochemical PARP inhibition assay to determine inhibitor potency.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
Side-by-side comparison of adverse events of INH2BP and Niraparib.
A Head-to-Head Look at the Safety Profiles of Two PARP Inhibitors
For researchers and drug development professionals, understanding the safety profile of a therapeutic candidate is as crucial as its efficacy. This guide provides a side-by-side comparison of the adverse events associated with two poly(ADP-ribose) polymerase (PARP) inhibitors: INH2BP (5-iodo-6-amino-1,2-benzopyrone) and Niraparib (B1663559).
It is important to note at the outset that while extensive clinical trial data is available for Niraparib, a commercially approved therapeutic, the information on this compound is currently limited to preclinical studies. This disparity in the available data necessitates a cautious interpretation of a direct comparison. This guide will present the comprehensive adverse event profile of Niraparib from pivotal clinical trials and contrast it with the available preclinical safety information for this compound.
Executive Summary
Niraparib, an FDA-approved PARP inhibitor, is associated with a range of adverse events, with the most common being hematological toxicities such as thrombocytopenia, anemia, and neutropenia, as well as non-hematological events like nausea and fatigue.[1][2][3] The frequency and severity of these events have been well-characterized in large-scale clinical trials including NOVA, PRIMA, and NORA.[4][5][6]
In contrast, there is a significant lack of published clinical data on the adverse events of this compound. Preclinical studies on this compound and its parent compound, coumarin (B35378), suggest potential for hepatotoxicity, although this was reported as a rare event for coumarin.[4] Further clinical investigation is required to establish a clear safety profile for this compound in humans.
Data Presentation: Adverse Events of Niraparib
The following table summarizes the most common treatment-emergent adverse events (TEAEs) observed in key clinical trials of Niraparib. The data is presented as the percentage of patients experiencing the event, categorized by severity (All Grades and Grade ≥3) according to the Common Terminology Criteria for Adverse Events (CTCAE).
| Adverse Event | Niraparib (All Grades %) | Niraparib (Grade ≥3 %) | Placebo (All Grades %) | Placebo (Grade ≥3 %) | Clinical Trial |
| Hematological | |||||
| Thrombocytopenia | 61 - 82 | 29 - 34 | 5 - 10 | <1 - 1 | NOVA, PRIMA[4][5] |
| Anemia | 50 - 85 | 25 - 31 | 7 - 17 | <1 - 2 | NOVA, PRIMA[4][5] |
| Neutropenia | 30 - 53 | 13 - 20 | 6 - 8 | 1 - 2 | NOVA, PRIMA[4][5] |
| Non-Hematological | |||||
| Nausea | 74 | 2 | 35 | <1 | NOVA[2] |
| Fatigue/Asthenia | 57 - 59 | 8 | 41 | 2 | NOVA[2] |
| Constipation | 40 | <1 | 20 | 0 | NOVA[2] |
| Vomiting | 34 | 2 | 16 | <1 | NOVA[2] |
| Insomnia | 27 | <1 | 14 | 0 | NOVA[2] |
| Headache | 26 | <1 | 16 | 0 | NOVA[2] |
| Hypertension | 18 - 20 | 7 - 9 | 4 - 8 | <1 | PRIMA, NOVA[4][5] |
This compound: Preclinical Safety Profile
As of the latest available data, no clinical trial results detailing the adverse event profile of this compound have been published. Information on its safety is derived from preclinical studies and data on its parent compound, coumarin (1,2-benzopyrone).
-
Hepatotoxicity: Studies on coumarin have indicated a potential for liver toxicity, though it is considered a rare event in humans.[4]
-
Anti-inflammatory Effects: Preclinical research suggests that this compound possesses anti-inflammatory properties.
-
Neuroprotection: In vivo animal models have shown that this compound may offer protection against stroke-related damage.
It is crucial to emphasize that these preclinical findings may not directly translate to the adverse event profile in humans. Rigorous clinical trials are necessary to determine the safety and tolerability of this compound.
Experimental Protocols
The adverse events for Niraparib were systematically collected and graded in the respective clinical trials according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) .[7][8][9] This standardized system categorizes adverse events by severity on a 5-point scale:
-
Grade 1: Mild; asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated.[8]
-
Grade 2: Moderate; minimal, local or noninvasive intervention indicated; limiting age-appropriate instrumental activities of daily living (ADL).[8]
-
Grade 3: Severe or medically significant but not immediately life-threatening; hospitalization or prolongation of hospitalization indicated; disabling; limiting self-care ADL.[8]
-
Grade 4: Life-threatening consequences; urgent intervention indicated.[8]
-
Grade 5: Death related to adverse event.[8]
In these trials, patients were regularly monitored through clinical assessments, laboratory tests (including complete blood counts and blood chemistry), and patient-reported outcomes. The frequency of monitoring was typically higher during the initial cycles of treatment to detect and manage acute toxicities.
Mandatory Visualization
Mechanism of Action of PARP Inhibitors
Caption: Mechanism of action of PARP inhibitors leading to cancer cell death.
Clinical Trial Workflow for Adverse Event Monitoring
Caption: Generalized workflow for monitoring adverse events in a clinical trial.
References
- 1. Safety and management of niraparib monotherapy in ovarian cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Niraparib Maintenance Therapy in Patients With Recurrent Ovarian Cancer After a Partial Response to the Last Platinum-Based Chemotherapy in the ENGOT-OV16/NOVA Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. icm.unicancer.fr [icm.unicancer.fr]
- 6. NORA Clinical Trial Confirms Efficacy of Individualized Niraparib Starting Dose to Treat Platinum-Sensitive Ovarian Cancer [jhoponline.com]
- 7. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]
- 8. dctd.cancer.gov [dctd.cancer.gov]
- 9. dctd.cancer.gov [dctd.cancer.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling INH2BP
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling potent chemical compounds like INH2BP, a PARP inhibitor. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational handling procedures, and disposal plans for this compound to ensure the well-being of laboratory personnel and compliance with safety standards.
Personal Protective Equipment (PPE)
When handling this compound, which is a combustible solid, specific PPE is required to minimize exposure and prevent contamination.[1] The following table summarizes the essential protective gear.
| PPE Category | Specification | Purpose |
| Respiratory Protection | NIOSH-approved N95 dust mask or equivalent | To prevent inhalation of the powdered compound. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust particles and potential splashes. |
| Hand Protection | Nitrile gloves | To prevent skin contact with the chemical. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
Operational and Disposal Plan
A systematic approach to handling and disposing of this compound is crucial to maintain a safe laboratory environment. The following step-by-step guidance outlines the procedures from receipt of the compound to its final disposal.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard warnings, and date of receipt.
-
Storage: Store this compound in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. As a combustible solid, it should be stored in a designated cabinet for flammable solids.
Handling and Use
-
Designated Area: All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood, to control dust and vapors.
-
Weighing: When weighing the powder, use a balance inside a fume hood or a ventilated balance enclosure to minimize the risk of inhalation.
-
Spill Prevention: Use a contained workspace to prevent the spread of any spilled powder. In case of a minor spill, carefully clean the area with a damp cloth or a vacuum cleaner equipped with a HEPA filter. Avoid dry sweeping, which can disperse the dust.
-
Personal Hygiene: After handling this compound, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous waste.
-
Waste Segregation: Collect all waste materials, including empty containers, used PPE, and contaminated labware, in a designated and clearly labeled hazardous waste container.
-
Container Management: Keep the hazardous waste container sealed when not in use.
-
Disposal Method: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company. Do not dispose of this compound down the drain or in regular trash.
Experimental Protocols and Signaling Pathways
Similarly, while this compound is known to be a PARP (poly ADP-ribose polymerase) inhibitor, a specific and detailed diagram of its signaling pathway is not available. The general mechanism of PARP inhibitors involves blocking the repair of single-strand DNA breaks, which leads to the accumulation of DNA damage and cell death in cancer cells, particularly those with deficiencies in other DNA repair pathways like BRCA mutations.
Workflow for Safe Handling and Disposal of this compound
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
